molecular formula C31H49FN10O6 · CF3COOH B1164508 Z-VRPR-FMK (trifluoroacetate salt)

Z-VRPR-FMK (trifluoroacetate salt)

Cat. No.: B1164508
M. Wt: 790.8
InChI Key: WIPHXOQUHDJLCU-WCFRTMNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-VRPR-FMK is a selective, irreversible inhibitor of the paracaspase mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), an endopeptidase that targets BCL10 and reduces NF-κB activation in lymphocytes at 12.5 to 75 µM. Other MALT1 substrates that may be affected by Z-VRPR-FMK are TNFAIP3 and CYLD.

Properties

Molecular Formula

C31H49FN10O6 · CF3COOH

Molecular Weight

790.8

InChI

InChI=1S/C31H49FN10O6.C2HF3O2/c1-19(2)25(41-31(47)48-18-20-9-4-3-5-10-20)27(45)40-22(12-7-15-38-30(35)36)28(46)42-16-8-13-23(42)26(44)39-21(24(43)17-32)11-6-14-37-29(33)34;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,39,44)(H,40,45)(H,41

InChI Key

WIPHXOQUHDJLCU-WCFRTMNKSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](C(C)C)C(N[C@@H](CCCNC(N)=N)C(N2CCC[C@H]2C(N[C@H](C(CF)=O)CCCNC(N)=N)=O)=O)=O.FC(F)(C(O)=O)F

Synonyms

Z-Val-Arg-Pro-DL-Arg-FMK

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Z-VRPR-FMK, a Covalent MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical examination of Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-FMK), a cornerstone research tool for investigating the function of Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). We will dissect its molecular mechanism as a selective, irreversible covalent inhibitor, detailing the role of its fluoromethylketone (FMK) warhead in modifying the MALT1 active site. Furthermore, this document explores the downstream biological consequences of this inhibition, primarily the suppression of the NF-κB signaling pathway, and provides a validated experimental protocol for assessing its activity in a cellular context. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Z-VRPR-FMK's function and application.

Introduction: Z-VRPR-FMK and Its Target, the Paracaspase MALT1

Z-VRPR-FMK is a synthetic, cell-permeable tetrapeptide-based inhibitor. Its structure consists of a four-amino acid sequence (Val-Arg-Pro-Arg) designed to mimic the substrate recognition motif of its target.[1][2] This peptide backbone is modified with two key chemical groups: an N-terminal benzyloxycarbonyl (Z) group, which enhances stability, and a C-terminal fluoromethylketone (FMK) moiety, which functions as an irreversible covalent "warhead".[3]

The primary and specific target of Z-VRPR-FMK is the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) .[3][4][5][6] MALT1 is a unique enzyme known as a paracaspase. While it shares structural similarities with caspases, it possesses distinct substrate specificity. MALT1 is a critical intracellular signaling protein, particularly in lymphocytes, where it functions as the effector protease within the CARMA1-BCL10-MALT1 (CBM) signalosome complex.[7] The proteolytic activity of MALT1 is an essential activation step in the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of immune responses, inflammation, and cell survival.[3][5][7]

The Core Mechanism of Irreversible Inhibition

The inhibitory action of Z-VRPR-FMK is not based on simple competitive binding but on the formation of a permanent, irreversible covalent bond within the catalytic center of MALT1. This process can be understood in two conceptual steps.

The Role of the Fluoromethylketone (FMK) Warhead

Peptidyl fluoromethylketones are a well-established class of protease inhibitors.[8][9] The defining feature is the ketone group positioned next to a carbon atom bearing one or more highly electronegative fluorine atoms. This arrangement makes the carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[10] This chemical feature transforms the peptide from a mere substrate mimic into a potent inactivator.

Covalent Modification of the MALT1 Active Site

The mechanism proceeds as follows:

  • Substrate-like Binding: The Z-VRPR- peptide portion of the inhibitor directs it to the active site of MALT1, where it binds in a manner analogous to MALT1's natural substrates.

  • Nucleophilic Attack: The catalytic dyad of MALT1 contains a critical cysteine residue (Cys464 in humans). The thiol group (-SH) of this cysteine acts as a potent nucleophile. It attacks the highly electrophilic carbonyl carbon of the FMK warhead.

  • Irreversible Adduct Formation: This attack results in the formation of a stable hemithioketal covalent bond between the MALT1 cysteine residue and the inhibitor.[2] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inert. Because this bond is not readily hydrolyzed, the inhibition is effectively irreversible.

Caption: Covalent inhibition of MALT1 by Z-VRPR-FMK.

Biological Consequences and Downstream Effects

By irreversibly inactivating MALT1, Z-VRPR-FMK triggers a cascade of downstream biological effects, primarily centered on the suppression of the NF-κB pathway.

Suppression of the NF-κB Signaling Pathway

Upon activation of receptors on T and B cells, the CBM complex assembles, leading to the dimerization and activation of MALT1's protease function. Active MALT1 then cleaves several key substrates to promote NF-κB signaling. For instance, MALT1 cleaves and inactivates A20 (TNFAIP3) , a negative regulator of the NF-κB pathway.[7] It can also cleave other substrates like RelB and BCL10.[1] This cleavage is a requisite step for the nuclear translocation of NF-κB transcription factor complexes, such as p65 and c-REL, which then drive the expression of pro-survival and pro-inflammatory genes.[3][7]

Z-VRPR-FMK physically blocks MALT1's catalytic site, preventing the cleavage of these substrates. As a result, negative regulators like A20 remain active, the activation cascade is halted, and NF-κB transcription factors are retained in the cytoplasm.[7] This mechanism is particularly relevant in certain malignancies, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), which exhibit constitutive MALT1 activity and are thus sensitive to its inhibition.[3][6][7]

Caption: Z-VRPR-FMK blocks the MALT1-dependent NF-κB pathway.

Quantitative Profile and Specificity

The efficacy and utility of a chemical inhibitor are defined by its quantitative biochemical and cellular activity.

ParameterValueTarget/SystemReference
Ki 0.14 µMMALT1[11]
GI₅₀ 8.22 µMOCI-Ly3 Cells[3]
Typical Cellular Conc. 20 - 50 µMVarious Cell Lines[1][2][3]

While Z-VRPR-FMK is a potent and selective inhibitor of MALT1, it has limitations. Its cellular permeability is considered poor, likely due to the presence of two positively charged arginine residues, which necessitates the use of relatively high micromolar concentrations in cell-based assays to achieve target engagement.[1][2] Furthermore, as with many FMK-based inhibitors, the potential for off-target activity against other cysteine proteases should be considered, although Z-VRPR-FMK has been foundational in the development of next-generation MALT1 inhibitors with improved properties.[1][12]

Practical Application: Experimental Protocol

This protocol details a method to validate the inhibitory action of Z-VRPR-FMK on MALT1 in a cellular context by monitoring the cleavage of a known MALT1 substrate via Western Blot.

Protocol: Assessing MALT1 Inhibition via Western Blotting

Objective: To demonstrate that Z-VRPR-FMK inhibits MALT1-mediated cleavage of its substrate (e.g., RelB) in a MALT1-dependent cell line, such as the ABC-DLBCL cell line OCI-Ly3.

Materials:

  • Cell Line: OCI-Ly3 (or other suitable MALT1-dependent line).

  • Reagents: Z-VRPR-FMK, DMSO (ACS grade), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Antibodies: Primary antibodies against RelB (full-length and cleaved), MALT1, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.

  • Buffers & Consumables: RIPA Lysis Buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, SDS-PAGE gels, PVDF membrane, ECL chemiluminescence substrate.

Step-by-Step Methodology:

  • Cell Culture: Culture OCI-Ly3 cells according to standard protocols. Seed cells at an appropriate density (e.g., 1 x 10⁶ cells/mL) in 6-well plates and allow them to acclimate.

  • Inhibitor Preparation: Prepare a 20 mM stock solution of Z-VRPR-FMK in sterile DMSO. Store aliquots at -80°C.

  • Inhibitor Treatment: Pre-treat cells by adding Z-VRPR-FMK directly to the culture medium to final concentrations (e.g., 0, 5, 20, 50 µM). Include a vehicle-only control using the equivalent volume of DMSO. Incubate for 30-60 minutes at 37°C.[2]

  • Cell Lysis: Harvest the cells by centrifugation. Wash once with cold PBS. Lyse the cell pellet with ice-cold RIPA buffer containing protease inhibitors. Incubate on ice for 20 minutes with periodic vortexing.

  • Protein Quantification: Clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-RelB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Wash the membrane thoroughly. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensity for full-length and cleaved RelB, normalizing to the loading control.

Expected Outcome: In the vehicle-treated control cells, a baseline level of cleaved RelB should be detectable. In cells treated with Z-VRPR-FMK, a dose-dependent decrease in the intensity of the cleaved RelB band should be observed, demonstrating effective inhibition of MALT1's proteolytic activity.

Experimental_Workflow A 1. Seed OCI-Ly3 Cells B 2. Pre-treat with Z-VRPR-FMK or DMSO Vehicle A->B C 3. Harvest and Lyse Cells B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE & Western Blot Transfer D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. ECL Detection & Imaging F->G H 8. Analyze Substrate Cleavage G->H

Caption: Workflow for assessing MALT1 inhibition in cells.

Conclusion

Z-VRPR-FMK is a potent and specific tool for the study of MALT1 biology. Its mechanism of action is defined by the irreversible, covalent modification of the catalytic cysteine in the MALT1 active site, driven by its electrophilic fluoromethylketone warhead. This inactivation effectively abrogates MALT1-dependent signaling cascades, most notably the NF-κB pathway. While its utility can be limited by suboptimal cell permeability, Z-VRPR-FMK remains an invaluable chemical probe for dissecting the roles of MALT1 in health and disease and has served as the foundational scaffold for the development of clinically relevant MALT1 inhibitors.

References

  • Z-VRPR-FMK. (n.d.). Ace Therapeutics. [Link]

  • Schematic representation of the possible inhibitory mechanisms of action of all types of peptidyl fluoromethyl ketones (PFMKs). (n.d.). ResearchGate. [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

  • Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(12), 3227–3232. [Link]

  • Inhibition of serine proteases by peptidyl fluoromethyl ketones. (1986). Semantic Scholar. [Link]

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

  • Scott, J. D., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. MedChemComm, 10(5), 784–789. [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4527-4542. [Link]

  • Yang, Z., et al. (2018). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. Journal of Medicinal Chemistry, 61(4), 1640-1654. [Link]

Sources

Technical Guide: Z-VRPR-FMK as a Selective MALT1 Paracaspase Inhibitor

[1][2][3]

Executive Summary

Z-VRPR-FMK (Benzyloxycarbonyl-Val-Arg-Pro-Arg-fluoromethylketone) represents the foundational chemical probe used to validate the proteolytic activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) as a therapeutic target.[1][2] Unlike classical caspases that cleave after aspartate residues, MALT1 is a paracaspase with strict specificity for arginine at the P1 position.[3][4]

This guide details the mechanistic pharmacology of Z-VRPR-FMK, its application in dissecting the CBM (CARMA1-BCL10-MALT1) signaling complex, and the specific experimental protocols required to utilize it as a selective inhibitor in lymphoma research, particularly for ABC-DLBCL (Activated B-Cell Diffuse Large B-Cell Lymphoma).[2]

Molecular Mechanism & Pharmacology[3]

The Target: MALT1 Paracaspase

MALT1 is the effector component of the CBM complex, which bridges antigen receptor signaling (BCR/TCR) to NF-

1456protease activityA20RelBBCL102
Mechanism of Inhibition

Z-VRPR-FMK is a peptide-mimetic irreversible inhibitor.[2] Its design leverages the evolutionary conservation between human MALT1 and the plant metacaspase AtMC9.

  • Substrate Mimicry: The VRPR (Val-Arg-Pro-Arg) sequence mimics the P4-P1 substrate recognition motif of MALT1.[2] Note that while human MALT1 optimally cleaves LVSR sequences, VRPR retains high affinity due to the critical P1 Arginine.

  • Warhead: The FMK (fluoromethylketone) group acts as an electrophilic trap.[2][7]

  • Binding Event: The inhibitor docks into the catalytic pocket, positioning the FMK group near the active site cysteine (C464 ). The sulfhydryl group of C464 attacks the ketone, displacing the fluoride leaving group and forming a stable, covalent thioether bond.

Pathway Visualization

The following diagram illustrates the CBM complex signaling cascade and the specific intervention point of Z-VRPR-FMK.

CBM_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusBCRBCR / TCR(Antigen Receptor)PKCPKC-beta / PKC-thetaBCR->PKCPhosphorylationCBMCBM Complex(CARMA1 - BCL10 - MALT1)PKC->CBMAssemblyA20A20 (Negative Regulator)CBM->A20Proteolytic CleavageBCL10_CleavedBCL10 (Cleaved)CBM->BCL10_CleavedProteolytic CleavageRelBRelB (Degraded)CBM->RelBProteolytic CleavageIKKIKK ComplexCBM->IKKScaffolding FunctionNFkBNF-kB (p50/p65)IKK->NFkBPhosphorylation of IkBInhibitorZ-VRPR-FMK(Covalent Inhibitor)Inhibitor->CBMBlocks Protease Activity(Binds C464)TranscriptionProliferation & Survival(ABC-DLBCL)NFkB->TranscriptionGene Expression

Caption: Z-VRPR-FMK blocks the protease function of MALT1 within the CBM complex, preventing the cleavage of substrates (A20, BCL10, RelB) required to sustain NF-kB signaling.[2]

Comparative Profiling: Specificity & Selectivity[3]

The defining feature of Z-VRPR-FMK is its ability to distinguish MALT1 from the caspase family. This is the primary reason it is preferred over broad-spectrum inhibitors like Z-VAD-FMK in MALT1 research.[2]

Selectivity Matrix

MALT1 is an arginine-specific protease (paracaspase), whereas caspases are aspartate-specific.[2][4]

FeatureZ-VRPR-FMK (MALT1 Inhibitor)Z-VAD-FMK (Pan-Caspase Inhibitor)
Primary Target MALT1 (Paracaspase)Caspase-1, -3, -7, -8, -9
P1 Recognition Arginine (R) Aspartate (D)
Binding Site Cysteine 464 (MALT1)Active Site Cysteine (Caspases)
Cross-Reactivity Minimal to no inhibition of Caspase-3/8 at <100 µMNo inhibition of MALT1
Cellular IC50 ~10 - 75 µM (Low permeability)~1 - 10 µM
Mechanism Irreversible (Covalent)Irreversible (Covalent)
Critical Experimental Control

When characterizing MALT1 dependency in a new cell line, you must run parallel controls:

  • Z-VRPR-FMK: Should inhibit phenotype if MALT1 protease activity is required.[2]

  • Z-VAD-FMK: Should not inhibit phenotype if the effect is MALT1-specific (unless apoptosis is the readout).[2]

Experimental Framework

Protocol A: Fluorogenic MALT1 Protease Activity Assay

This is the gold-standard biochemical assay for quantifying MALT1 activity and calculating IC50 values.

Reagents:

  • Enzyme: Recombinant human MALT1 (catalytic domain or full length).[2]

  • Substrate: Ac-LRSR-AMC or Ac-LVSR-AMC (Fluorogenic). Note: Ac-VRPR-AMC can be used but LRSR/LVSR are physiological human optimums.[2]

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is a kosmotrope required to induce dimerization/activation of recombinant MALT1 in vitro).[2]

Workflow:

  • Preparation: Dilute Z-VRPR-FMK in DMSO. Prepare a serial dilution (e.g., 0.1 µM to 100 µM).[2]

  • Pre-incubation: Incubate Recombinant MALT1 (10-50 nM) with Z-VRPR-FMK for 30 minutes at 30°C. Crucial: This allows the covalent bond to form.[2]

  • Activation: Add the substrate (Ac-LRSR-AMC, final conc. 20-50 µM) to initiate the reaction.[2]

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically every 2 minutes for 1 hour.

  • Analysis: Calculate the slope (RFU/min) of the linear phase. Normalize to DMSO control.

Protocol B: Cellular Target Engagement (Western Blot)

Since Z-VRPR-FMK has poor cell permeability due to the charged arginine residues, high concentrations are required.[2]

Cell Model: OCI-Ly3 or HBL-1 (ABC-DLBCL cell lines). Concentration: 50 - 75 µM Z-VRPR-FMK. Duration: 12 - 24 hours.[2]

Step-by-Step:

  • Seed cells at

    
     cells/mL.
    
  • Treat with 50 µM Z-VRPR-FMK or DMSO vehicle.[2]

  • Stimulate cells (optional but recommended) with PMA/Ionomycin for the last 30 minutes to maximize CBM complex formation.[2]

  • Lyse cells in RIPA buffer containing protease inhibitors (excluding MALT1 inhibitors).[2]

  • Western Blot Targets:

    • BCL10: Look for the disappearance of the cleavage fragment (approx. 5-8 kDa smaller than full length).

    • RelB: Look for stabilization of full-length RelB (MALT1 normally degrades RelB).

    • CYLD: Look for inhibition of CYLD cleavage.[3]

Experimental Workflow Diagram

Experimental_Workflowcluster_prepPreparationcluster_treatmentTreatmentcluster_readoutReadoutCompoundZ-VRPR-FMK(Stock in DMSO)IncubationIncubate 12-24h(50-75 µM)Compound->IncubationCellsABC-DLBCL Cells(OCI-Ly3)Cells->IncubationStimulationPMA/Ionomycin(Last 30 min)Incubation->StimulationLysisCell LysisStimulation->LysisWBWestern BlotLysis->WBResultInhibition ofBCL10 CleavageWB->Result

Caption: Workflow for validating cellular target engagement of Z-VRPR-FMK in lymphoma models.[2]

Therapeutic Implications & Limitations[1][3][6][9]

Efficacy in ABC-DLBCL

Research has established that ABC-DLBCL relies on chronic BCR signaling.[2] Z-VRPR-FMK treatment in these cell lines (e.g., OCI-Ly3) leads to:

  • Downregulation of NF-

    
    B target genes (IL-6, IL-10).[2]
    
  • Growth arrest and apoptosis.[2][8]

  • This confirmed MALT1 as a valid drug target, distinct from the kinase BTK.

Why Z-VRPR-FMK is a "Tool" and not a "Drug"

While Z-VRPR-FMK is excellent for in vitro validation, it possesses chemical liabilities that prevent clinical use:

  • Permeability: The two arginine residues are positively charged at physiological pH, making passive membrane transport inefficient. This necessitates high doses (50-100 µM) for cellular activity.[2]

  • Reactivity: The fluoromethylketone (FMK) warhead is highly reactive and can potentially bind non-specifically to other thiols if used at excessive concentrations.[2]

  • Stability: Peptides are rapidly degraded by serum proteases in vivo.[2]

Current Status: Z-VRPR-FMK has been superseded by small molecule inhibitors like MI-2 and Mepazine for advanced preclinical studies, but it remains the primary structural probe for crystallographic studies and biochemical assay validation.[2]

References

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation. Nature Immunology, 9(3), 272–281.[2]

  • Hachmann, J., et al. (2012). Mechanism and specificity of the human paracaspase MALT1. Biochemical Journal, 443(1), 287–295.[2]

  • Ferch, U., et al. (2009). Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells.[2] Journal of Experimental Medicine, 206(11), 2313–2320.[2]

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[2] Cancer Cell, 22(6), 812-824.[2][6]

  • Hailfinger, S., et al. (2011). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines.[2] Proceedings of the National Academy of Sciences, 108(35), 14596–14601.

Technical Guide: Z-VRPR-FMK and the Blockade of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Guide Target Audience: Senior Researchers, Immunologists, and Drug Discovery Scientists Focus: Mechanistic inhibition of MALT1 paracaspase activity in the CBM complex.[1][2]

Executive Summary

The canonical NF-κB signaling pathway is a primary driver of lymphocyte activation and survival. While often regulated by phosphorylation-dependent degradation of IκBα, a distinct regulatory checkpoint exists within the CBM complex (CARD11-BCL10-MALT1).[3] Here, MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) functions not only as a scaffold but as a specific paracaspase (protease).[3][4]

Z-VRPR-FMK is a peptide-mimetic, irreversible inhibitor designed to covalently bind the catalytic cysteine of MALT1.[5] By blocking MALT1’s proteolytic activity, Z-VRPR-FMK prevents the cleavage of negative regulators (such as A20/TNFAIP3) and signaling effectors (BCL10, RelB), thereby dampening NF-κB activation.[1][3] This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for using Z-VRPR-FMK to interrogate this pathway.

Mechanistic Foundation: The CBM-NF-κB Axis[3]

The Dual Role of MALT1

Upon T-cell or B-cell receptor (TCR/BCR) stimulation, the CBM complex assembles.[1][3][4][6][7] MALT1 has two distinct functions:

  • Scaffolding (Ligase Recruitment): MALT1 recruits TRAF6, facilitating the polyubiquitination of NEMO (IKKγ), which is required for IKK activation.[3] Z-VRPR-FMK does NOT inhibit this function.

  • Paracaspase Activity (Proteolytic Tuning): MALT1 cleaves specific substrates to sustain signaling.[3]

    • A20 (TNFAIP3): A deubiquitinase that acts as a "brake" on NF-κB.[3][6] MALT1 cleaves A20, inactivating it and sustaining the immune response.[3]

    • BCL10: Cleavage regulates cell adhesion and signaling fidelity.[3][6]

    • RelB: Cleavage promotes canonical NF-κB by degrading RelB (which acts as an inhibitor in some contexts).[3][8]

Mechanism of Z-VRPR-FMK Inhibition

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) mimics the optimal substrate sequence of MALT1.[3]

  • Warhead: The fluoromethylketone (FMK) group acts as an electrophile.[3][5]

  • Binding: It forms a covalent thioether bond with the catalytic Cysteine 464 (in the caspase-like domain) of MALT1.

  • Result: This strictly abolishes the protease function without disrupting the scaffolding integrity of the CBM complex.

Pathway Visualization

The following diagram illustrates the specific intervention point of Z-VRPR-FMK within the signaling cascade.

MALT1_Pathway cluster_MALT1 MALT1 Dual Function Receptor TCR / BCR Stimulation CBM CBM Complex Assembly (CARD11-BCL10-MALT1) Receptor->CBM Scaffold Scaffolding Function (Recruits TRAF6) CBM->Scaffold Protease Paracaspase Activity (Catalytic Cys464) CBM->Protease NFkB Sustained NF-κB Activation Scaffold->NFkB IKK Activation Substrates Substrates: A20 (Inhibitor) BCL10 RelB Protease->Substrates Targets Cleavage Substrate Cleavage (Removes 'Brakes') Substrates->Cleavage Cleavage->NFkB Enhances Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->Protease BLOCKS (Covalent Binding)

Figure 1: Z-VRPR-FMK specifically targets the paracaspase activity of MALT1, preventing the cleavage of negative regulators like A20, thus dampening sustained NF-κB signaling.[3]

Technical Profile & Specificity

To ensure experimental rigor, researchers must distinguish Z-VRPR-FMK from other protease inhibitors.[3]

FeatureZ-VRPR-FMKZ-VAD-FMKMI-2
Target MALT1 Paracaspase (Specific)Pan-Caspase (Broad)MALT1 Paracaspase
Chemistry Tetrapeptide (Peptide-mimetic)TripeptideSmall Molecule (Phenothiazine)
Binding Irreversible (Covalent)Irreversible (Covalent)Irreversible (Covalent)
Cell Permeability Low (Requires high conc.)[3]ModerateHigh
Typical Conc. 50 - 75 µM 10 - 20 µM1 - 5 µM
Primary Use Mechanistic Proof-of-ConceptApoptosis BlockadeDrug Lead / In Vivo studies

Critical Insight: Z-VRPR-FMK contains two arginine residues, making it highly polar and difficult to transport across cell membranes.[3][5] This necessitates significantly higher working concentrations (50–75 µM) compared to standard small molecules.[3]

Experimental Application Guide

Protocol 1: Cellular Inhibition of NF-κB (Self-Validating System)

Objective: Demonstrate blockade of MALT1 activity in ABC-DLBCL cells (constitutively active) or stimulated Jurkat T-cells.[3] Readout: Western Blot for cleaved A20 or cleaved BCL10 .

Reagents
  • Inhibitor: Z-VRPR-FMK (Dissolve in DMSO to 50 mM stock).[3] Store at -80°C.

  • Cell Line: OCI-Ly3 (ABC-DLBCL) or Jurkat T-cells.[3]

  • Stimulant: PMA (50 ng/mL) + Ionomycin (1 µM) for Jurkat.[3] (Not needed for constitutive OCI-Ly3).[3]

  • Antibodies: Anti-A20 (N-term), Anti-BCL10, Anti-MALT1 (loading control).[3]

Step-by-Step Workflow
  • Preparation: Seed cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Pre-treatment (Crucial Step):

    • Add Z-VRPR-FMK to experimental wells.[3]

    • Concentration: Titrate 25 µM, 50 µM, 75 µM.

    • Control: DMSO vehicle equivalent.[3]

    • Incubation: Incubate for 1 hour at 37°C. Note: Short incubation prevents off-target toxicity; long incubation (24h) is for proliferation assays.

  • Stimulation:

    • For Jurkat: Add PMA/Ionomycin for 30–60 minutes.[3]

    • For OCI-Ly3: No stimulation required (MALT1 is constitutively active).[3]

  • Lysis:

    • Wash cells 1x with ice-cold PBS.[3]

    • Lyse in RIPA buffer + Protease Inhibitor Cocktail (exclude FMK-based inhibitors in the lysis buffer to prevent artifacts, though Z-VRPR-FMK has already bound).

  • Western Blot Analysis:

    • Resolve on 10% SDS-PAGE.[3]

    • Validation Signal: Look for the disappearance of the lower molecular weight "cleaved" band of A20 (~50 kDa fragment) or BCL10 in the treated samples compared to the control.

Protocol 2: Biochemical Validation (In Vitro)

To prove the effect is due to MALT1 inhibition and not general toxicity, an in vitro fluorogenic assay is recommended.[3]

  • Substrate: Ac-LRSR-AMC (Fluorogenic MALT1 substrate).

  • Method: Incubate recombinant MALT1 or cell lysates with Z-VRPR-FMK (0.1 - 10 µM) for 30 min, then add substrate.[3] Monitor fluorescence (Ex 380nm / Em 460nm).

  • Expectation: Dose-dependent reduction in fluorescence slope.[3][5]

Experimental Workflow Diagram

Protocol_Workflow cluster_Prep Preparation cluster_Incubation Incubation cluster_Analysis Analysis Cells Jurkat / OCI-Ly3 (1x10^6 cells/mL) Inhibitor Add Z-VRPR-FMK (50-75 µM) Cells->Inhibitor Wait 1 Hour 37°C Inhibitor->Wait Stim Stimulate (PMA/Io) 30-60 min Wait->Stim Lysis Cell Lysis (RIPA) Stim->Lysis WB Western Blot Target: A20/BCL10 Lysis->WB Result Validation: Full Length A20: High Cleaved Frag: Absent WB->Result Detect Cleavage Blockade

Figure 2: Step-by-step experimental workflow for validating MALT1 inhibition using Z-VRPR-FMK in a cellular context.

Data Interpretation & Troubleshooting

Interpreting the Western Blot
  • Vehicle Control (DMSO + Stim): You should see the full-length A20 band (~85 kDa) AND a distinct cleavage fragment (~50 kDa) or a decrease in full-length intensity.[3]

  • Z-VRPR-FMK Treated: The cleavage fragment should be absent or significantly reduced . The full-length protein band should remain intact.[3]

  • NF-κB Readout: If blotting for nuclear p65/RelA, Z-VRPR-FMK treatment should reduce nuclear accumulation compared to the stimulated control, but may not abolish it completely (since the scaffolding function of MALT1 still recruits TRAF6).

Common Pitfalls
  • Lack of Efficacy:

    • Cause: Concentration too low.[3]

    • Solution: Z-VRPR-FMK has poor permeability.[3][5][9] Ensure you are using at least 50 µM.[3] Verify the stock has not degraded (FMK compounds are moisture sensitive).[3]

  • Cell Toxicity:

    • Cause: Long incubation at high concentrations.[3]

    • Solution: For signaling assays, limit exposure to < 2 hours.[3] For killing assays (viability), ensure appropriate controls (GCB-DLBCL cells) are used to rule out non-specific toxicity.[3]

  • Ambiguous Bands:

    • Cause: Non-specific antibody binding.[3]

    • Solution: Use validated antibodies for A20 (e.g., clone A-12) or BCL10.[3]

References

  • Rebeaud, F., et al. (2008).[3][8] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[8][10] Nature Immunology.[3] Link

  • Coornaert, B., et al. (2008).[3] "T cell antigen receptor stimulation induces MALT1 paracaspase-mediated cleavage of the NF-kappaB inhibitor A20."[1][7][8] Nature Immunology.[3] Link

  • Ferch, U., et al. (2009).[3] "Inhibition of MALT1 protease activity is selectively toxic for activated B cell-like diffuse large B cell lymphoma cells."[3] Journal of Experimental Medicine. Link

  • Hailfinger, S., et al. (2011).[3] "Malt1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines."[8] Proceedings of the National Academy of Sciences (PNAS).[3] Link[3]

  • Fontan, L., et al. (2012).[3] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[11] Cancer Cell.[3][11] Link

Sources

Genesis of a Tool Compound: The Discovery and Rationale of Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Z-VRPR-FMK as a Research Tool

Abstract: This technical guide provides a comprehensive overview of the tetrapeptide inhibitor Z-VRPR-FMK, a critical tool for the investigation of MALT1 paracaspase function. We will delve into the inhibitor's rational design, its mechanism of irreversible covalent inhibition, and its application in dissecting the MALT1-dependent NF-κB signaling pathway. This document is intended to provide researchers, scientists, and drug development professionals with the technical and practical knowledge required to effectively utilize Z-VRPR-FMK, ensuring experimental robustness and scientific integrity.

The study of specific proteases is fundamental to understanding cellular signaling. The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is a central player in adaptive immunity, acting as the effector protease within the CARMA1-BCL10-MALT1 (CBM) signalosome.[1] Its activation, downstream of T-cell and B-cell receptor stimulation, is essential for triggering the NF-κB pathway.[1] Dysregulation of MALT1 activity is a known driver in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), making it a key therapeutic target.[1][2]

The development of Z-VRPR-FMK was a direct result of the need for a specific tool to probe MALT1's proteolytic function. Its design is a classic example of substrate-based inhibitor development.

  • Peptide Backbone (VRPR): The inhibitor's sequence, Val-Arg-Pro-Arg, was derived from the optimal tetrapeptide substrate of a related metacaspase.[3] This sequence is recognized and bound by the active site of MALT1.

  • N-terminal Cap (Z): The N-terminus is protected by a carbobenzoxy (Z) group. This modification increases the hydrophobicity of the peptide, thereby enhancing its ability to permeate cell membranes and reach its intracellular target.

  • C-terminal Warhead (FMK): The C-terminus is functionalized with a fluoromethylketone (FMK) group. This electrophilic "warhead" is the key to the inhibitor's mode of action, reacting with the active site cysteine of MALT1 to form an irreversible covalent bond.[3]

While effective as a tool, it is noteworthy that Z-VRPR-FMK's two arginine residues contribute to poor cell penetration, often necessitating high micromolar concentrations (e.g., 50 µM) in cellular assays to achieve efficacy.[3][4] This limitation has spurred the development of second-generation, more cell-permeable tripeptide inhibitors.[3]

Mechanism of Action: Irreversible Covalent Inhibition

Z-VRPR-FMK functions as a suicide inhibitor. The process begins with the MALT1 active site recognizing and binding the VRPR peptide sequence in a substrate-like manner. This initial binding event positions the FMK group in close proximity to the catalytic cysteine residue (Cys464) in the MALT1 active site. The nucleophilic thiol group of the cysteine then attacks the carbonyl carbon of the ketone, displacing the fluorine atom and forming a stable, irreversible thioether linkage. This covalent modification permanently inactivates the MALT1 enzyme.

G cluster_0 Inhibitor-Enzyme Interaction ZVRPR Z-VRPR-FMK MALT1_Active Active MALT1 (with Cys464-SH) ZVRPR->MALT1_Active 1. Substrate-like Recognition & Binding MALT1_Inactive Inactive MALT1 (Covalently Bound) MALT1_Active->MALT1_Inactive 2. Nucleophilic Attack by Cys464 Thiol 3. Irreversible Covalent Bond

Figure 1: Mechanism of irreversible covalent inhibition of MALT1 by Z-VRPR-FMK.

Biological Application: Interrogating the MALT1-NF-κB Axis

The primary utility of Z-VRPR-FMK is as a specific inhibitor to block the MALT1-dependent canonical NF-κB signaling pathway. In lymphocytes, antigen receptor engagement triggers the assembly of the CBM complex, which recruits and activates MALT1. Activated MALT1 then cleaves and inactivates negative regulators of the NF-κB pathway, including A20 (TNFAIP3), RelB, and CYLD.[5] By preventing the cleavage of these substrates, Z-VRPR-FMK maintains the suppression of NF-κB, blocking the translocation of NF-κB dimers (like p65/c-Rel) to the nucleus and subsequent transcription of pro-inflammatory and survival genes.[4][6]

G cluster_0 Upstream Activation cluster_1 CBM Complex Assembly cluster_2 Downstream Signaling TCR_BCR TCR/BCR Stimulation CARMA1 CARMA1 TCR_BCR->CARMA1 Initiates BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 Recruitment & Activation A20_RelB Cleavage of A20, RelB, CYLD MALT1->A20_RelB Proteolytic Activity NFkB_Activation NF-κB Activation (p65/c-Rel Nuclear Translocation) A20_RelB->NFkB_Activation Negative Regulation Gene_Expression Target Gene Expression (Inflammation, Proliferation, Survival) NFkB_Activation->Gene_Expression Inhibitor Z-VRPR-FMK Inhibitor->MALT1 Inhibits G cluster_0 Day 1: Cell Plating cluster_1 Day 2: Treatment & Stimulation cluster_2 Day 2/3: Readout Seed Seed Reporter Cells in 96-well plate Incubate1 Incubate Overnight Seed->Incubate1 Pretreat Pre-treat with Z-VRPR-FMK (1-2 hours) Incubate1->Pretreat Stimulate Stimulate with PMA/Ionomycin (6-24 hours) Pretreat->Stimulate Equilibrate Equilibrate to RT Stimulate->Equilibrate Add_Reagent Add Luciferase Reagent Equilibrate->Add_Reagent Read Read Luminescence Add_Reagent->Read

Figure 3: General workflow for a cellular NF-κB luciferase reporter assay.

Quantitative Data Summary

The potency of Z-VRPR-FMK can vary based on the assay format. Biochemical assays measuring direct enzyme inhibition typically yield lower values than cell-based assays, which are influenced by factors like cell permeability.

ParameterTypical ValueAssay TypeReference
Ki 0.14 µM (140 nM)Biochemical (Recombinant MALT1)[3]
IC50 0.011 µM (11 nM)Biochemical (Fluorogenic)[7]
GI50 8.22 µMCellular (OCI-Ly3 Proliferation)[3]

Table 1. Representative Potency Values for Z-VRPR-FMK.

Scientific Integrity: Specificity and Off-Target Considerations

While Z-VRPR-FMK is a valuable tool, it is not perfectly selective. A rigorous experimental design must account for potential off-target effects to ensure that observed phenotypes are correctly attributed to MALT1 inhibition.

  • Protease Selectivity: The FMK warhead is a common feature in many cysteine protease inhibitors. While Z-VRPR-FMK is selective for MALT1's arginine-specific cleavage site, cross-reactivity is possible. Indeed, studies on closely related tripeptide-FMK derivatives of Z-VRPR-FMK have shown inhibitory activity against several cathepsins, thrombin, trypsin, and calpain at high concentrations (10 µM). [3]Researchers should exercise caution and, where possible, use the lowest effective concentration of Z-VRPR-FMK.

  • Validation Controls: To validate that an observed cellular effect is MALT1-dependent, several controls are recommended:

    • Use a second, structurally distinct MALT1 inhibitor: Comparing the effects of Z-VRPR-FMK with another MALT1 inhibitor (e.g., MI-2) can help confirm on-target activity. [8] 2. Genetic Knockdown/Knockout: The most definitive control is to replicate the key experiment in MALT1-deficient cells (via siRNA, shRNA, or CRISPR). The effect should be abrogated if it is truly MALT1-dependent.

    • Inactive Control Compound: If available, a version of the inhibitor with a non-reactive warhead (e.g., an ethyl ketone analog) can be used to control for non-covalent or off-target effects of the peptide backbone. [3] By incorporating these controls, researchers can confidently attribute their findings to the specific inhibition of MALT1, upholding the highest standards of scientific integrity.

References

  • Nagel, D. et al. (2012). MALT1-dependent cleavage of CYLD promotes canonical NF-κB signaling in lymphocytes. Journal of Biological Chemistry.
  • Thome, M., et al. (2010). Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1. Cold Spring Harbor Perspectives in Biology.
  • ResearchGate. (n.d.). Proposed model for MALT1 function in NF-kB activation.
  • ResearchGate. (n.d.). Proposed model for MALT1 function in NFKB activation.
  • ResearchGate. (n.d.). Defective NF-κB activation in MALT1mut/mut B cells.
  • Hoyos-Manchado, R., et al. (2021). MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness. Frontiers in Immunology.
  • Fontan, L., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. Bioorganic & Medicinal Chemistry Letters.
  • Fontan, L., et al. (2017). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
  • MedChemExpress. (n.d.). MALT1 Inhibitors. MedChemExpress.
  • BPS Bioscience. (n.d.). Fluorogenic MALT1 Assay Kit. BPS Bioscience.
  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell.
  • BPS Bioscience. (n.d.). MALT1 Assay Service. BPS Bioscience.
  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1.
  • MedChemExpress. (n.d.). Z-VRPR-FMK. MedChemExpress.
  • MedChemExpress. (n.d.). Z-VRPR-FMK TFA (VRPR). MedChemExpress.
  • Drag, M., et al. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes. Scientific Reports.
  • SciSpace. (2017). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. SciSpace.
  • Al-Harbi, S., et al. (2023). Profiling the activity of the para-caspase MALT1 in B-cell acute lymphoblastic leukemia for potential targeted therapeutic application.
  • ResearchGate. (2018). Determination of extended substrate specificity of the MALT1 as a strategy for the design of potent substrates and activity-based probes.
  • Santa Cruz Biotechnology. (n.d.). Z-VRPR-FMK. Santa Cruz Biotechnology.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • Fiebich, B. L., et al. (2019). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Inhibition). INDIGO Biosciences.

Sources

The MALT1 Paracaspase Inhibitor Z-VRPR-FMK Trifluoroacetate Salt: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Z-VRPR-FMK trifluoroacetate salt, a critical tool for researchers in immunology, oncology, and drug development. We will delve into its nomenclature, mechanism of action, and practical applications, with a focus on providing field-proven insights and robust experimental protocols.

Part 1: Nomenclature and Identification

Clarity in scientific communication is paramount. Z-VRPR-FMK trifluoroacetate salt is known in the literature by several names, which can be a source of confusion. This section aims to provide a comprehensive list of its synonyms and key identifiers.

The most common synonym is Z-Val-Arg-Pro-DL-Arg-FMK .[1][2][3][4][5] The "Z" represents a benzyloxycarbonyl group, which is a common N-terminal protecting group in peptide chemistry. "VRPR" refers to the amino acid sequence Valine-Arginine-Proline-Arginine.[6] "FMK" denotes a fluoromethylketone moiety, which is a reactive group that allows for irreversible binding to the target enzyme.[7] The trifluoroacetate salt form is a result of the purification process, typically using trifluoroacetic acid in reverse-phase high-performance liquid chromatography (HPLC).[2][3][8]

Another frequently used descriptor is simply MALT1 inhibitor .[1][4][9][10][11] This highlights its primary and most well-characterized biological activity. In some contexts, it may be abbreviated as VRPR .[10]

Identifier Value
Full Chemical Name N-[(phenylmethoxy)carbonyl]-L-valyl-L-arginyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-fluoroacetyl)butyl]-L-prolinamide, 2,2,2-trifluoroacetate[2][3]
Common Synonyms Z-Val-Arg-Pro-DL-Arg-FMK, MALT1 inhibitor, VRPR[1][2][3][4][5][10][11]
Molecular Formula C31H49FN10O6 • C2HF3O2[2][3][5][11]
Molecular Weight 790.8 g/mol (as trifluoroacetate salt)[2][3]
CAS Number 1381885-28-4 (free base)[4][5], 1217481-41-8 (free base)[11]

Part 2: Mechanism of Action - Irreversible Inhibition of MALT1 Paracaspase

Z-VRPR-FMK is a selective and irreversible inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[2][3][8][9][10][12] MALT1 is a paracaspase, a type of cysteine protease, that plays a crucial role in the activation of the NF-κB signaling pathway, particularly in lymphocytes.[1][6][13]

The inhibitory action of Z-VRPR-FMK is covalent and irreversible. The fluoromethylketone (FMK) "warhead" forms a stable thioether bond with the cysteine residue in the active site of MALT1.[7] This covalent modification permanently inactivates the enzyme.

The primary consequence of MALT1 inhibition is the suppression of NF-κB activation.[2][3][5][6][9] MALT1's proteolytic activity is essential for the cleavage of several substrates that regulate NF-κB signaling, including BCL10 and A20 (also known as TNFAIP3).[2][6] By preventing the cleavage of these substrates, Z-VRPR-FMK effectively blocks the downstream signaling cascade that leads to the nuclear translocation of NF-κB and the subsequent expression of its target genes.[6] This has significant implications for cell proliferation, survival, and inflammation.

MALT1_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_malt1_activity MALT1 Proteolytic Activity cluster_downstream Downstream NF-κB Pathway Antigen_Receptor Antigen Receptor Activation CARMA1_BCL10_MALT1 CARMA1-BCL10-MALT1 (CBM) Complex Antigen_Receptor->CARMA1_BCL10_MALT1 recruitment MALT1_Active Active MALT1 (Paracaspase) CARMA1_BCL10_MALT1->MALT1_Active MALT1_Inactive Inactive MALT1 A20_Cleavage Cleavage of A20 (TNFAIP3) MALT1_Active->A20_Cleavage Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1_Active Irreversible Inhibition IKK_Activation IKK Complex Activation A20_Cleavage->IKK_Activation NFkB_Activation NF-κB Activation & Nuclear Translocation IKK_Activation->NFkB_Activation Gene_Expression Target Gene Expression NFkB_Activation->Gene_Expression

Caption: Inhibition of the MALT1-mediated NF-κB signaling pathway by Z-VRPR-FMK.

Part 3: Experimental Protocols and Considerations

The following protocols are provided as a starting point and should be optimized for your specific cell lines and experimental conditions.

In Vitro Cell-Based Assays

Objective: To assess the effect of Z-VRPR-FMK on cell viability, proliferation, or NF-κB activation in cultured cells.

Materials:

  • Z-VRPR-FMK trifluoroacetate salt

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Appropriate cell culture medium and supplements

  • Cell line of interest (e.g., ABC-DLBCL cell lines like HBL-1, TMD8, OCI-Ly3, or OCI-Ly10)[9]

  • Reagents for assessing the desired endpoint (e.g., CellTiter-Glo® for viability, antibodies for Western blotting of NF-κB pathway components)

Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of Z-VRPR-FMK in DMSO. For example, a 10 mM or 20 mM stock.

    • Store the stock solution at -20°C or -80°C for long-term storage.[9][10] Avoid repeated freeze-thaw cycles.[1]

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density appropriate for your assay duration.

  • Treatment:

    • Dilute the Z-VRPR-FMK stock solution in cell culture medium to the desired final concentrations. A typical concentration range for cell-based assays is 10-100 µM.[2][3]

    • Add the Z-VRPR-FMK-containing medium to the cells. Include a vehicle control (DMSO) at the same final concentration as in the highest Z-VRPR-FMK treatment group.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the assay.

  • Endpoint Analysis:

    • Perform the desired endpoint analysis. For example:

      • Cell Viability/Proliferation: Use a commercially available assay according to the manufacturer's instructions.

      • NF-κB Activation: Lyse the cells and perform Western blotting to assess the phosphorylation or degradation of key NF-κB pathway proteins (e.g., IκBα, p65). Alternatively, a reporter gene assay for NF-κB activity can be used.

In Vivo Studies

Objective: To evaluate the in vivo efficacy of Z-VRPR-FMK in a preclinical model, such as a xenograft model of lymphoma.

Materials:

  • Z-VRPR-FMK trifluoroacetate salt

  • Vehicle for in vivo administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline)[9]

  • Experimental animals (e.g., immunodeficient mice)

  • Tumor cells for implantation

Protocol:

  • Animal Model Establishment:

    • Establish the tumor model by subcutaneously or intravenously injecting tumor cells into the animals.

  • Drug Formulation:

    • Prepare the Z-VRPR-FMK formulation for in vivo administration. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Ensure the final solution is clear. It is recommended to prepare the working solution fresh on the day of use.[9]

  • Dosing:

    • Administer Z-VRPR-FMK to the animals at the desired dose and schedule. This will need to be determined empirically for your specific model.

    • Include a vehicle control group that receives the formulation without Z-VRPR-FMK.

  • Monitoring:

    • Monitor the animals regularly for tumor growth (e.g., by caliper measurements), body weight, and any signs of toxicity.

  • Endpoint Analysis:

    • At the end of the study, sacrifice the animals and collect tumors and other relevant tissues for analysis (e.g., immunohistochemistry for MALT1 and NF-κB pathway markers, or Western blotting).

Part 4: Data Interpretation and Troubleshooting

  • Cell Permeability: While described as cell-permeable, higher concentrations of Z-VRPR-FMK may be required in some cell lines to achieve effective intracellular concentrations due to its peptidic nature.[7]

  • Specificity: Z-VRPR-FMK is a selective MALT1 inhibitor. However, at very high concentrations, off-target effects on other proteases cannot be entirely ruled out. It is important to include appropriate controls and, if possible, validate key findings with a second, structurally distinct MALT1 inhibitor or using genetic approaches (e.g., siRNA or CRISPR).

  • Irreversible Inhibition: Due to its irreversible mechanism of action, a washout experiment may not be feasible to demonstrate the reversal of its effects.

Part 5: Conclusion

Z-VRPR-FMK trifluoroacetate salt is a valuable research tool for investigating the role of MALT1 in various biological processes. Its well-defined mechanism of action as an irreversible MALT1 inhibitor makes it particularly useful for studying the consequences of sustained MALT1 inhibition. By understanding its nomenclature, mechanism, and applying robust experimental protocols, researchers can effectively leverage this compound to advance our understanding of MALT1-driven pathologies and explore its therapeutic potential.

References

  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. International Journal of Clinical and Experimental Pathology, 12(6), 1947–1955. [Link]

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo. Cancer Cell, 22(6), 812–824. [Link]

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key in T cell activation. Nature Immunology, 9(3), 272–281. [Link]

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. Journal of Clinical Investigation, 128(10), 4397–4412. [Link]

  • Gehring, M., et al. (2015). The paracaspase MALT1: biological function and potential for therapeutic inhibition. Cellular and Molecular Life Sciences, 73(3), 459–473. [Link]

Sources

The Fluoromethylketone Moiety in Z-VRPR-FMK: A Technical Guide to its Role as a Covalent Inhibitor of MALT1 Paracaspase

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Inhibitor - The Significance of Z-VRPR-FMK

For researchers in immunology, oncology, and drug development, the study of signaling pathways that drive cellular proliferation and survival is of paramount importance. One such critical pathway is the NF-κB signaling cascade, which is frequently dysregulated in various cancers, particularly in certain B-cell lymphomas. At the heart of this pathway lies the MALT1 paracaspase, a unique cysteine protease whose activity is a key driver of oncogenic signaling. Z-VRPR-FMK has emerged as a pivotal chemical tool for the interrogation of MALT1's function. It is a selective, irreversible inhibitor of MALT1, and understanding its mechanism of action is crucial for its effective use in research.[1][2] This guide provides an in-depth technical overview of the role of the fluoromethylketone (FMK) group in Z-VRPR-FMK, its mechanism of covalent inhibition, and practical guidance for its application in the laboratory.

The Architecture of Inhibition: Unpacking the Components of Z-VRPR-FMK

Z-VRPR-FMK is a synthetic peptide-based inhibitor designed to target MALT1. Its structure can be deconstructed into two key functional components:

  • The Peptide Backbone (Z-Val-Arg-Pro-Arg): This tetrapeptide sequence provides the specificity of the inhibitor. The "Z" at the N-terminus represents a benzyloxycarbonyl group, which enhances cell permeability. The Val-Arg-Pro-Arg sequence mimics the substrate recognition motif of MALT1, allowing the inhibitor to bind to the active site of the enzyme with high affinity.[1]

  • The Fluoromethylketone (FMK) "Warhead": This is the reactive moiety responsible for the irreversible inhibition of MALT1. The FMK group is an electrophilic ketone that covalently modifies the catalytic cysteine residue in the MALT1 active site, thereby permanently inactivating the enzyme.[2]

The synergy between the peptide backbone and the FMK warhead is what makes Z-VRPR-FMK a potent and selective tool for studying MALT1.

The Covalent Embrace: Mechanism of Irreversible Inhibition by the FMK Group

The inhibitory action of Z-VRPR-FMK is a fascinating example of targeted covalent inhibition. The process can be broken down into a two-step mechanism:

  • Reversible Binding: The peptide portion of Z-VRPR-FMK initially directs the inhibitor to the active site of MALT1 through non-covalent interactions, forming a reversible enzyme-inhibitor complex.

  • Irreversible Covalent Modification: Once positioned in the active site, the catalytic cysteine residue of MALT1, a potent nucleophile, attacks the electrophilic carbonyl carbon of the FMK group. This results in the formation of a stable thioether bond and the displacement of the fluorine atom. This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the MALT1 enzyme.[3][4]

The following diagram illustrates this chemical mechanism:

G cluster_0 MALT1 Active Site cluster_1 Z-VRPR-FMK Cys-SH Cysteine Thiol (Cys-SH) FMK Fluoromethylketone (R-CO-CH2F) Cys-SH->FMK Nucleophilic Attack Thiohemiketal Thiohemiketal Intermediate (R-C(O-)-S-Cys-CH2F) FMK->Thiohemiketal Formation of Thiohemiketal Intermediate Covalent Adduct Stable Thioether Adduct (R-CO-CH2-S-Cys) Thiohemiketal->Covalent Adduct Irreversible Displacement of Fluoride (F-)

Caption: Mechanism of covalent inhibition of MALT1 by the FMK group.

MALT1 in the Crosshairs: The NF-κB Signaling Pathway

MALT1 is a central player in the activation of the transcription factor NF-κB, a master regulator of immune responses and cell survival. In certain lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), the NF-κB pathway is constitutively active, driving cancer cell proliferation and survival. MALT1, as part of the CARD11-BCL10-MALT1 (CBM) complex, acts as a scaffold and a protease. Its proteolytic activity is crucial for cleaving and inactivating negative regulators of NF-κB signaling, such as A20. By irreversibly inhibiting MALT1, Z-VRPR-FMK blocks this cleavage event, leading to the suppression of NF-κB activation and subsequent inhibition of tumor cell growth.[2][5]

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the inhibitory effect of Z-VRPR-FMK:

G Antigen_Receptor Antigen Receptor Stimulation CBM_Complex CARD11/BCL10/MALT1 (CBM) Complex Formation Antigen_Receptor->CBM_Complex MALT1_Protease_Activity MALT1 Protease Activity CBM_Complex->MALT1_Protease_Activity A20_Cleavage Cleavage of A20 (NF-κB inhibitor) MALT1_Protease_Activity->A20_Cleavage NFkB_Activation NF-κB Activation A20_Cleavage->NFkB_Activation leads to Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression Z_VRPR_FMK Z-VRPR-FMK Z_VRPR_FMK->MALT1_Protease_Activity Inhibits

Caption: Role of MALT1 in NF-κB signaling and its inhibition by Z-VRPR-FMK.

In the Lab: Practical Applications and Experimental Protocols

Z-VRPR-FMK is a versatile tool for studying MALT1 function in various experimental settings. Below are detailed protocols for its use in a biochemical assay to measure MALT1 activity and a cell-based assay to assess its impact on cell viability.

Experimental Protocol 1: In Vitro MALT1 Activity Assay

This protocol describes a fluorogenic assay to measure the proteolytic activity of MALT1 in cell lysates and the inhibitory effect of Z-VRPR-FMK.

Materials:

  • Cells with MALT1 activity (e.g., ABC-DLBCL cell lines like OCI-Ly10)

  • Z-VRPR-FMK

  • Cell lysis buffer

  • MALT1 antibody for immunoprecipitation

  • Protein A/G beads

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay buffer

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Cell Culture and Treatment: Culture OCI-Ly10 cells under standard conditions. For the inhibitor-treated group, pre-incubate the cells with Z-VRPR-FMK (e.g., 50 µM) for 4-6 hours. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Immunoprecipitation of MALT1: Incubate the cell lysates with an anti-MALT1 antibody overnight at 4°C, followed by incubation with Protein A/G beads.

  • Washing: Wash the beads several times with a wash buffer to remove non-specific binding.

  • Activity Assay: Resuspend the beads in the assay buffer containing the fluorogenic MALT1 substrate.

  • Measurement: Immediately measure the fluorescence in a fluorometer at appropriate excitation and emission wavelengths, taking readings at regular intervals.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the activity in the control and Z-VRPR-FMK-treated samples.

Expected Results: A significant reduction in the rate of substrate cleavage is expected in the Z-VRPR-FMK-treated samples compared to the control, demonstrating the inhibition of MALT1 activity.

Experimental Protocol 2: Cell Viability (MTS) Assay

This protocol outlines the use of an MTS assay to determine the effect of Z-VRPR-FMK on the viability of MALT1-dependent cancer cells.

Materials:

  • MALT1-dependent cell line (e.g., OCI-Ly10)

  • Z-VRPR-FMK

  • Complete cell culture medium

  • 96-well clear microplate

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of concentrations of Z-VRPR-FMK (e.g., 0-100 µM). Include a vehicle control.

  • Incubation: Incubate the plate for a desired period (e.g., 48-72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 (concentration that causes 50% growth inhibition).

Expected Results: A dose-dependent decrease in cell viability is expected in the MALT1-dependent cell line treated with Z-VRPR-FMK.

Ensuring Scientific Integrity: Specificity and Off-Target Considerations

While Z-VRPR-FMK is a selective inhibitor of MALT1, it is crucial to acknowledge the potential for off-target effects, a common consideration for covalent inhibitors. The FMK moiety can potentially react with other cysteine proteases that have a similar active site architecture.

Known and Potential Off-Targets:

  • Caspases: Although the peptide sequence of Z-VRPR-FMK is designed for MALT1, some cross-reactivity with caspases, another family of cysteine proteases, might occur at high concentrations.

  • Cathepsins and Calpains: These are other families of cysteine proteases that have been shown to be off-targets for some FMK-based inhibitors.[6]

Best Practices for Validating Specificity:

  • Use the Lowest Effective Concentration: Titrate Z-VRPR-FMK to determine the lowest concentration that effectively inhibits MALT1 to minimize off-target effects.

  • Include a Negative Control Inhibitor: Use a structurally related but inactive compound as a negative control.

  • Orthogonal Approaches: Confirm key findings using alternative methods, such as siRNA-mediated knockdown of MALT1.

  • Proteomic Profiling: For in-depth studies, consider using activity-based protein profiling to identify the full spectrum of cellular targets of Z-VRPR-FMK.

The following table summarizes the known inhibitory activity of Z-VRPR-FMK and a related compound, providing a reference for its potency.

CompoundTargetAssay TypePotency (GI50/Ki)Reference
Z-VRPR-FMKMALT1Cell Proliferation (OCI-Ly3)8.22 µM[1]
Z-VRPR-FMKMALT1Biochemical Assay0.14 µM (Ki)

Conclusion: A Powerful Tool for Deconvoluting Cellular Signaling

The fluoromethylketone group is the cornerstone of Z-VRPR-FMK's efficacy as an irreversible inhibitor of MALT1 paracaspase. Its ability to form a stable, covalent bond with the catalytic cysteine of MALT1 provides researchers with a powerful tool to dissect the role of this crucial enzyme in NF-κB signaling and the pathogenesis of diseases like B-cell lymphomas. By understanding the intricate mechanism of action of the FMK moiety and employing rigorous experimental design with appropriate controls, scientists can confidently leverage Z-VRPR-FMK to unravel the complexities of cellular signaling and pave the way for novel therapeutic strategies.

References

  • Fontan, L., et al. (2018). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1.
  • Gevaert, K., et al. (2003). The mechanism of irreversible inhibition of cysteine proteases by acyloxymethyl ketones. FEBS Letters, 548(1-3), 11-16.
  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
  • Fu, L., et al. (2013). Discovery of fluoromethylketone-based peptidomimetics as covalent ATG4B (autophagin-1) inhibitors. Journal of Medicinal Chemistry, 56(21), 8896-8909.

Sources

An In-Depth Technical Guide to Z-VRPR-FMK: A Tool Compound for Interrogating MALT1 Biology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The paracaspase MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) has emerged as a critical regulator of lymphocyte activation and a compelling therapeutic target in oncology and immunology.[1][2] MALT1 uniquely combines the functions of a molecular scaffold and a cysteine protease to drive signaling pathways, most notably the activation of the transcription factor NF-κB.[3][4] To dissect its complex roles, researchers require specific and reliable tools. This guide provides an in-depth technical overview of Z-VRPR-FMK, a seminal tool compound used to study MALT1 biology. We will explore its mechanism of action, provide field-proven experimental protocols, and offer insights into data interpretation, empowering researchers to effectively leverage this inhibitor in their studies.

The Central Role of MALT1 in Immune Signaling

MALT1 is a central player in adaptive and innate immunity.[3] Upon antigen receptor stimulation in T and B cells, MALT1 is recruited into the high-molecular-weight CBM signalosome, comprising CARD11 (CARMA1) and BCL10.[5][6] This complex serves as a critical node for downstream signaling. MALT1 exerts its function in two distinct ways:

  • Scaffold Function: MALT1 recruits the E3 ubiquitin ligase TRAF6, which catalyzes the formation of K63-linked polyubiquitin chains. These chains act as a platform to recruit and activate the IκB kinase (IKK) complex, leading to the canonical activation of NF-κB.[3][4]

  • Protease Function: Proximity-induced dimerization within the CBM complex activates the MALT1 protease.[7] MALT1 is an arginine-specific cysteine protease that cleaves and inactivates several negative regulators of NF-κB signaling, including A20 (TNFAIP3), CYLD, and RelB.[8][9] This proteolytic activity amplifies and sustains the NF-κB response, which is crucial for lymphocyte proliferation and survival.

Given its pivotal role, aberrant MALT1 activity is a key driver in certain cancers, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), making it a prime target for therapeutic intervention.[10][11]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PKC PKCβ BCR->PKC Antigen Stimulation CARD11 CARD11 (CARMA1) PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 CBM Complex Assembly MALT1 MALT1 Dimer BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold: Recruitment A20 A20 (TNFAIP3) MALT1->A20 Protease: Cleavage IKK IKK Complex TRAF6->IKK K63 Poly-Ub IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation (releases NF-κB) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Nuclear Translocation A20->IKK Inhibition Cleaved_A20 Inactive A20 Transcription Gene Transcription (Proliferation, Survival) NFkB_nuc->Transcription ZVRPR Z-VRPR-FMK ZVRPR->MALT1 Covalent Inhibition

Figure 1: Simplified MALT1 signaling pathway. MALT1 acts as a scaffold and protease to drive NF-κB activation.

Z-VRPR-FMK: A Covalent MALT1 Inhibitor

Z-VRPR-FMK is a selective, cell-permeable, and irreversible inhibitor of MALT1. It is a tetrapeptide-based compound with a fluoromethylketone (FMK) electrophilic "warhead" that forms a covalent bond with the active site cysteine (C464) of MALT1, thereby permanently inactivating its proteolytic function.[12][13]

Chemical and Physical Properties
PropertyValueSource(s)
Full Name Z-Val-Arg-Pro-DL-Arg-FMK
CAS Number 1381885-28-4[14]
Molecular Weight ~676.8 g/mol (free base)
Molecular Formula C₃₁H₄₉FN₁₀O₆ (free base)[15]
Appearance White to off-white solid[14]
Solubility Soluble in water (to ~1 mg/mL) and DMSO[16]
Mechanism Irreversible, covalent inhibitor[14][17]
Causality of Inhibition: Why a Peptide-Based Covalent Inhibitor?

The design of Z-VRPR-FMK is rooted in the substrate specificity of MALT1. As a protease that cleaves after arginine residues, a peptide sequence containing arginine is an effective starting point for a competitive inhibitor.[18] The addition of the FMK warhead transforms it into an irreversible inhibitor. This has two key experimental advantages:

  • High Potency and Durability: Once bound, the inhibition is permanent for the life of the MALT1 protein. This allows for sustained target engagement in cellular assays, even after the compound is washed out.

  • Activity-Based Probing: The covalent nature of the bond allows Z-VRPR-FMK to serve as a foundational structure for activity-based probes (ABPs) that can be used to specifically label and quantify active MALT1 in complex biological samples.[19]

However, researchers must be aware of its limitations. As a peptide-based molecule with two arginine residues, Z-VRPR-FMK has relatively poor cell permeability, often requiring concentrations in the 10-50 µM range for robust effects in cellular assays.[12][20] Furthermore, while selective, high concentrations may lead to off-target effects, necessitating careful dose-response studies and appropriate controls.

Experimental Design: A Self-Validating System

A robust experimental design is crucial for obtaining reliable and interpretable data. The following considerations will help establish a self-validating workflow.

Cell Line Selection

The choice of cell model is paramount. MALT1 dependence is highly context-specific.

  • Sensitive Lines (Positive Control): ABC-DLBCL cell lines such as TMD8, HBL-1, and OCI-Ly3 are known to have constitutive CBM signaling and are highly dependent on MALT1 protease activity for survival.[14] They serve as excellent positive controls to validate that Z-VRPR-FMK is active in your experimental setup.

  • Insensitive Lines (Negative Control): Many Germinal Center B-Cell like (GCB) DLBCL cell lines are not dependent on this pathway and show resistance to MALT1 inhibitors.[10] Using a GCB line alongside an ABC line can demonstrate the on-target specificity of the observed phenotype (e.g., growth inhibition).

Dose-Response and Time-Course

Never rely on a single concentration or time point.

  • Dose-Response: To determine the potency of Z-VRPR-FMK in your system, perform a dose-response curve (e.g., 0.1 µM to 100 µM). This will allow you to calculate an IC₅₀ (for biochemical assays) or a GI₅₀ (for growth inhibition assays), providing a quantitative measure of efficacy.[21]

  • Time-Course: Analyze the effects of the inhibitor at multiple time points (e.g., 6, 24, 48 hours). This is important because downstream effects like apoptosis or changes in gene expression may take longer to manifest than direct target inhibition.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_treat 2. Treatment cluster_assays 3. Data Acquisition cluster_analysis 4. Analysis & Interpretation Start Hypothesis: Does Z-VRPR-FMK affect MALT1 activity and cell fate? Cell_Culture Culture Sensitive (ABC-DLBCL) & Insensitive (GCB-DLBCL) Cells Start->Cell_Culture Compound_Prep Prepare Z-VRPR-FMK Stock (e.g., in H2O or DMSO) & Serial Dilutions Start->Compound_Prep Treatment Treat cells with Vehicle (Control) and varying concentrations of Z-VRPR-FMK for defined time points (e.g., 1h, 24h, 48h) Cell_Culture->Treatment Compound_Prep->Treatment GloSensor Cell-Based Activity Assay (e.g., MALT1-GloSensor) Time: Short (1-4h) Treatment->GloSensor WesternBlot Western Blot Analysis Time: Mid (4-24h) Treatment->WesternBlot Viability Functional Assay (e.g., MTS/CellTiter-Glo) Time: Long (48-72h) Treatment->Viability Analysis Calculate IC50 / GI50 Quantify Protein Bands Compare Sensitive vs. Insensitive Cells GloSensor->Analysis WB_Targets Probe for: - Cleaved MALT1 Substrates (A20, RelB) - NF-κB Pathway (p-IκBα, nuclear p65) WesternBlot->WB_Targets WesternBlot->Analysis Viability->Analysis Conclusion Conclusion: Correlate target inhibition with downstream signaling and functional phenotype. Analysis->Conclusion

Sources

The Paracaspase MALT1: A Critical Node in Immunity and Disease

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a pivotal regulator of innate and adaptive immunity. Functioning as both a scaffold protein and a unique arginine-specific cysteine protease, MALT1 is integral to the activation of key transcription factors such as NF-κB and AP-1. Its activity is tightly controlled, and its dysregulation is implicated in a spectrum of diseases, from immunodeficiency to autoimmune disorders and particularly in the pathogenesis of certain B-cell lymphomas. This guide provides a comprehensive overview of MALT1's structure, activation mechanisms, and its diverse substrates. We will delve into the functional consequences of MALT1-mediated cleavage and explore established and emerging methodologies for identifying and validating its targets. Finally, we will discuss the therapeutic landscape of MALT1 inhibition, highlighting its potential as a promising drug target.

Introduction: The Dual Nature of MALT1

MALT1, also known as paracaspase-1, is a multifaceted protein with a central role in signal transduction downstream of various immune receptors.[1] Initially identified through its involvement in chromosomal translocations in MALT lymphoma, subsequent research has unveiled its critical functions in both the adaptive and innate immune systems.[2] MALT1's uniqueness lies in its dual capabilities: it acts as a scaffold to assemble signaling complexes and possesses proteolytic activity that modulates the function of its substrates.[3][4]

This dual functionality allows MALT1 to fine-tune cellular responses with remarkable precision. As a scaffold, it facilitates the recruitment and activation of downstream signaling molecules. As a protease, it cleaves specific substrates to either amplify or terminate signaling pathways, adding another layer of regulatory complexity. Understanding this intricate interplay is paramount for deciphering its role in health and disease.

Molecular Architecture and Activation of MALT1

The structure of MALT1 is key to its function. It comprises an N-terminal death domain, two immunoglobulin (Ig)-like domains, a central caspase-like domain, and a C-terminal Ig-like domain.[5] The Ig-like domains are crucial for its interaction with B-cell lymphoma 10 (BCL10), a key binding partner.[6]

Activation of MALT1 is a tightly regulated process initiated by upstream receptor signaling, most notably from the T-cell receptor (TCR) and B-cell receptor (BCR).[7] This triggers the formation of the CARD-BCL10-MALT1 (CBM) signalosome.[4][8] In lymphocytes, this complex is nucleated by CARMA1 (also known as CARD11).[9] Upon stimulation, CARMA1 undergoes a conformational change, allowing it to recruit BCL10 and MALT1.[8] This proximity-induced dimerization of the MALT1 paracaspase domains is the critical step for activating its proteolytic function.[4]

MALT1_Activation cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm Antigen_Receptor Antigen Receptor (TCR/BCR) CARMA1 CARMA1 Antigen_Receptor->CARMA1 activates CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 recruits MALT1_Protease MALT1 Proteolytic Activity CBM_Complex->MALT1_Protease induces IKK IKK Complex TRAF6->IKK activates NF_kB NF-κB Activation IKK->NF_kB

The Proteolytic Landscape of MALT1: Key Substrates and Their Functional Consequences

The proteolytic activity of MALT1 is highly specific, cleaving its substrates after an arginine residue.[10] This is a key distinction from caspases, which cleave after aspartate residues.[11] The identification of MALT1 substrates has been instrumental in understanding its diverse biological roles.

SubstrateCleavage SiteFunctional Consequence of CleavagePathological Relevance
A20 (TNFAIP3) Arg439Inactivation of deubiquitinase activity, leading to sustained NF-κB signaling.[2][12]Lymphoma, Autoimmunity
BCL10 Arg228C-terminal cleavage; implicated in T-cell adhesion to fibronectin.[13]Lymphoma
CYLD Arg324Impairs its deubiquitinase activity, promoting JNK activation.[2][12]Lymphoma, Inflammation
RelB Arg--SerInactivation of this atypical NF-κB member.[7]
Regnase-1 Multiple sitesInactivation, leading to stabilization of target mRNAs (e.g., for IL-6).[7]Inflammation, Autoimmunity
Roquin-1/2 Multiple sitesInactivation, leading to stabilization of target mRNAs (e.g., for ICOS, c-Rel).[6]Autoimmunity
NIK Arg325(API2-MALT1 fusion specific) Generates a constitutively active NIK fragment, leading to non-canonical NF-κB activation.[2]MALT Lymphoma
HOIL-1 Arg165Cleavage of this LUBAC component modulates NF-κB signaling.[4][11]Inflammation

3.1. Modulators of NF-κB Signaling

Several MALT1 substrates are negative regulators of the NF-κB pathway. By cleaving and inactivating proteins like A20 and CYLD , MALT1 removes the brakes on NF-κB activation, leading to a more robust and sustained response.[2][12] The cleavage of RelB , an atypical NF-κB member, further fine-tunes the transcriptional output of this pathway.[7] In the context of the API2-MALT1 fusion oncoprotein found in MALT lymphoma, MALT1 gains the ability to cleave NIK , leading to constitutive activation of the non-canonical NF-κB pathway.[10]

3.2. Regulators of mRNA Stability

MALT1 also targets proteins involved in post-transcriptional gene regulation. The cleavage and inactivation of Regnase-1 and Roquin-1/2 leads to the stabilization of mRNAs encoding key inflammatory cytokines and co-stimulatory molecules.[6][7] This represents a critical mechanism by which MALT1 amplifies the inflammatory response.

3.3. Autoregulatory Cleavage

MALT1 is also known to cleave itself and its binding partner BCL10 .[8][13] While the precise functional consequences of MALT1 auto-cleavage are still being elucidated, the cleavage of BCL10 has been implicated in regulating T-cell adhesion.[13]

Methodologies for MALT1 Substrate Identification and Validation

The identification of novel MALT1 substrates is an active area of research. A combination of proteomic and biochemical approaches is typically employed.

4.1. Experimental Workflow for Substrate Discovery

Substrate_Discovery_Workflow Start Hypothesis: Novel MALT1 Substrates Exist Proteomics Mass Spectrometry-based Proteomics (e.g., N-terminomics) Start->Proteomics Biochemical_Assay In vitro Cleavage Assay (Recombinant MALT1 + Candidate Protein) Proteomics->Biochemical_Assay Candidate Proteins Cell_Based_Assay Cell-based Validation (e.g., Overexpression with MALT1) Biochemical_Assay->Cell_Based_Assay Mutation_Analysis Site-directed Mutagenesis of Cleavage Site Cell_Based_Assay->Mutation_Analysis Functional_Assay Functional Consequence Analysis (e.g., NF-κB reporter assay) Mutation_Analysis->Functional_Assay Validation Validated MALT1 Substrate Functional_Assay->Validation

4.2. Step-by-Step Protocol: In Vitro Cleavage Assay

This protocol outlines a general procedure for validating a candidate MALT1 substrate.

  • Protein Expression and Purification:

    • Express and purify recombinant, catalytically active MALT1.

    • Express and purify the candidate substrate protein.

  • Cleavage Reaction:

    • Set up a reaction mixture containing purified MALT1 and the candidate substrate in an appropriate reaction buffer.

    • Include a negative control with a catalytically inactive MALT1 mutant.

    • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Analysis:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Resolve the reaction products by SDS-PAGE.

    • Visualize the proteins by Coomassie staining or Western blotting using an antibody specific to the substrate. Cleavage is indicated by the appearance of smaller protein fragments in the presence of active MALT1.

  • Confirmation by Mass Spectrometry:

    • Excise the cleavage fragments from the gel and subject them to mass spectrometry analysis to identify the precise cleavage site.

MALT1 in Disease and as a Therapeutic Target

Given its central role in lymphocyte activation, it is not surprising that dysregulated MALT1 activity is associated with various diseases.

5.1. MALT1 in Cancer

Constitutive MALT1 activity is a hallmark of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), a particularly aggressive form of this cancer.[9] This has made MALT1 a highly attractive therapeutic target.[10] Several small molecule inhibitors of MALT1's protease activity are currently in preclinical and clinical development.[3][14] These inhibitors have shown promise in inducing apoptosis in lymphoma cells that are dependent on MALT1 activity.[15] Beyond lymphomas, emerging evidence suggests a role for MALT1 in solid tumors as well, including glioblastoma and prostate cancer.[14][16]

5.2. MALT1 in Autoimmunity and Inflammation

While MALT1 is essential for a productive immune response, its overactivation can contribute to autoimmune and inflammatory conditions.[1] However, complete inhibition of MALT1's proteolytic activity can also lead to autoimmunity, as demonstrated in mouse models.[1][17] This is due to the critical role of MALT1 in the development and function of regulatory T cells (Tregs), which are essential for maintaining immune tolerance.[6][14] This highlights the delicate balance of MALT1 activity required for immune homeostasis and presents a key challenge for the therapeutic targeting of MALT1 in autoimmune diseases.

Conclusion and Future Directions

The paracaspase MALT1 is a sophisticated molecular switch that fine-tunes immune responses through its dual scaffold and protease functions. The expanding list of its substrates continues to reveal new layers of its regulatory complexity. The development of specific MALT1 inhibitors holds great promise for the treatment of certain cancers, particularly ABC-DLBCL.[18] However, the potential for on-target toxicities related to its role in Treg function necessitates careful consideration in the design and application of these therapies. Future research will likely focus on dissecting the specific contributions of individual substrate cleavage events to MALT1's overall biological function, which may pave the way for more targeted and safer therapeutic interventions.

References

  • MALT1 Protease: A New Therapeutic Target in B Lymphoma and Beyond? - AACR Journals. (2011, October 31). Retrieved from [Link]

  • Targeting Lymphomas Through MALT1 Inhibition - Oncotarget. (2012, December 1). Retrieved from [Link]

  • MALT1 - Wikipedia. Retrieved from [Link]

  • The paracaspase MALT1: biological function and potential for therapeutic inhibition - PMC. Retrieved from [Link]

  • Combining precision oncology and immunotherapy by targeting the MALT1 protease. (2022, October 21). Retrieved from [Link]

  • Ways and waves of MALT1 paracaspase activation - PMC. Retrieved from [Link]

  • Unlocking the therapeutic potential of targeting MALT1 in B-cell acute lymphoblastic leukemia - PMC. Retrieved from [Link]

  • Targeting MALT1 for the treatment of diffuse large B-cell lymphoma - Taylor & Francis. (2021, November 16). Retrieved from [Link]

  • Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma | PNAS. Retrieved from [Link]

  • What are MALT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]

  • MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - Frontiers. Retrieved from [Link]

  • Mechanism and specificity of the human paracaspase MALT1 - Portland Press. (2012, March 14). Retrieved from [Link]

  • Proteolytic Activity of the Paracaspase MALT1 Is Involved in Epithelial Restitution and Mucosal Healing - MDPI. (2023, April 17). Retrieved from [Link]

  • Crystal structure of the mucosa-associated lymphoid tissue lymphoma translocation 1 (MALT1) paracaspase region | PNAS. Retrieved from [Link]

  • The Paracaspase MALT1 in Cancer - PMC - NIH. Retrieved from [Link]

  • MALT1 Proteolytic Activity Suppresses Autoimmunity in a T Cell Intrinsic Manner - PubMed. (2019, August 14). Retrieved from [Link]

  • Molecular Pathways: Targeting MALT1 Paracaspase Activity in Lymphoma - AACR Journals. (2013, December 16). Retrieved from [Link]

  • MALT1 substrate cleavage: what is it good for? - Frontiers. (2024, May 28). Retrieved from [Link]

  • MALT1 substrate cleavage: what is it good for? - PMC. Retrieved from [Link]

  • Integrative Analysis of MALT1 as a Potential Therapeutic Target for Prostate Cancer and its Immunological Role in Pan-Cancer - Frontiers. Retrieved from [Link]

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Methodological & Application

Application Note: Z-VRPR-FMK Protocol for MALT1 Paracaspase Inhibition

[1]

Introduction & Mechanism of Action

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a unique paracaspase that functions as both a scaffold and a protease within the CBM (CARD11-BCL10-MALT1) complex. While its scaffolding function recruits TRAF6 to activate NF-κB, its proteolytic (paracaspase) activity cleaves specific substrates—including BCL10, A20 (TNFAIP3), RelB, CYLD, and Regnase-1 —to fine-tune immune signaling and promote survival.[1]

Z-VRPR-FMK (Benzyloxycarbonyl-Val-Arg-Pro-Arg-fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor that covalently binds to the active site cysteine of MALT1.

Clinical Relevance

Constitutive MALT1 protease activity is a hallmark of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) .[2] In these lymphomas, chronic B-Cell Receptor (BCR) signaling drives continuous MALT1 activation. Z-VRPR-FMK is a critical "tool compound" used to validate MALT1 as a therapeutic target, distinguishing between its scaffolding and enzymatic functions.

Mechanistic Pathway

The following diagram illustrates the specific intervention point of Z-VRPR-FMK within the NF-κB signaling cascade.[3]

MALT1_PathwayReceptorBCR / TCR StimulationCBMCBM Complex(CARD11-BCL10-MALT1)Receptor->CBM RecruitmentMALT1_ScaffoldMALT1(Scaffold Function)CBM->MALT1_ScaffoldMALT1_ProteaseMALT1(Paracaspase Activity)CBM->MALT1_Protease DimerizationNFkBNF-κB Activation(Nuclear Translocation)MALT1_Scaffold->NFkB TRAF6 RecruitmentCleavageProteolytic CleavageMALT1_Protease->Cleavage CatalysisSubstratesSubstrates:BCL10, A20, RelB, CYLDSubstrates->CleavageCleavage->NFkB Removes Negative Regulators(e.g. A20, RelB)SurvivalCell Survival & Proliferation(ABC-DLBCL)NFkB->SurvivalInhibitorZ-VRPR-FMK(Irreversible Inhibitor)Inhibitor->MALT1_Protease Covalent Binding (Cys464)

Figure 1: Mechanism of Action. Z-VRPR-FMK specifically targets the protease activity of MALT1, preventing the cleavage of negative regulators like A20 and BCL10, thereby dampening NF-κB signaling.

Technical Specifications & Preparation

Scientific Integrity Note: Z-VRPR-FMK is a peptide-based inhibitor.[4][3][5] Unlike small molecules, peptides have poor bioavailability in vivo. This protocol is strictly for in vitro cell culture applications.

ParameterSpecification
Molecular Weight ~676.8 Da
Target MALT1 Paracaspase (Cysteine Protease)
IC50 (Cell-Free) Low nanomolar (enzyme assays)
Working Conc. (Cells) 20 – 100 µM (Due to limited membrane permeability)
Solubility DMSO (up to 100 mM); Water (1 mg/mL)
Storage (Powder) -20°C (1 year); Protect from moisture (Hygroscopic)
Storage (Stock) -80°C (6 months in DMSO); Avoid freeze-thaw cycles
Protocol 1: Stock Solution Preparation[6]
  • Centrifuge the product vial briefly before opening to ensure powder is at the bottom.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[6] Avoid water for stock solutions to prevent peptide hydrolysis over time.

  • Calculation: To prepare a 10 mM stock:

    • Dissolve 1 mg of Z-VRPR-FMK in 147 µL of DMSO.

    • Note: Adjust volume based on specific batch MW (check vial label).

  • Aliquot: Dispense into small volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles.

  • Store: Immediately at -80°C.

Experimental Protocols

Protocol 2: Functional MALT1 Inhibition Assay (Substrate Cleavage)

Objective: To validate MALT1 inhibition by detecting the prevention of substrate cleavage (e.g., BCL10 or CYLD) via Western Blot.

Cell Models:

  • Constitutive Activity: ABC-DLBCL lines (HBL-1, OCI-Ly3, TMD8).[7]

  • Inducible Activity: Jurkat T-cells (requires PMA/Ionomycin stimulation).

Workflow Diagram:

WorkflowStep11. Seed Cells(1-2 x 10^6 cells/mL)Step22. Pre-IncubationZ-VRPR-FMK (50 µM)30-60 minStep1->Step2Step33. Stimulation(PMA/Ionomycin)30 min - 2 hrsStep2->Step3Step44. Harvest & Lysis(RIPA + Protease Inh)Step3->Step4Step55. Western Blot(Detect Cleaved BCL10/CYLD)Step4->Step5

Figure 2: Experimental Workflow. Pre-incubation is critical for irreversible inhibitors to saturate the active site before enzyme activation.

Step-by-Step Procedure:

  • Seeding: Seed cells (e.g., HBL-1 or Jurkat) at

    
     cells/mL in fresh media (RPMI-1640 + 10% FBS).
    
  • Treatment (Inhibitor):

    • Add Z-VRPR-FMK to the experimental wells.

    • Recommended Dose: 50 µM (Range: 20-100 µM).

    • Control: Add equal volume of DMSO (Vehicle).

    • Incubation: Incubate for 30–60 minutes at 37°C. Why? Z-VRPR-FMK is an irreversible inhibitor.[4][2][3][7][8][9] Pre-incubation ensures the inhibitor binds the catalytic pocket before the enzyme is hyper-activated by stimulation.

  • Stimulation (Optional for ABC-DLBCL, Required for Jurkat):

    • Stimulate with PMA (20-50 ng/mL) and Ionomycin (1 µM) .

    • Incubate for 30 minutes to 2 hours .

    • Note: MALT1 cleavage events are rapid. Prolonged stimulation (>4h) may lead to degradation of the cleaved fragments.

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with protease inhibitors (e.g., PMSF, Aprotinin). Do not add MALT1 inhibitors to the lysis buffer; the inhibition must happen in the live cell.

  • Western Blot Analysis:

    • Load 20-40 µg of protein per lane.

    • Primary Antibodies:

      • Anti-BCL10 (Total): Look for the disappearance of the lower mobility band or appearance of a faster-migrating cleaved fragment (approx. 5-8 kDa smaller).

      • Anti-CYLD (C-term): Look for the appearance of the cleaved fragment (~70 kDa) vs full length (~120 kDa).[10]

      • Anti-MALT1 (Control): Ensure total MALT1 levels are unchanged.

      • Anti-GAPDH/Actin (Loading Control).

Protocol 3: Cell Viability / Proliferation Assay

Objective: To determine if MALT1 inhibition induces toxicity in "MALT1-addicted" lymphoma lines.

  • Seeding: Seed cells in 96-well plates (e.g., 10,000 - 20,000 cells/well).

  • Dosing: Prepare a serial dilution of Z-VRPR-FMK (e.g., 0, 10, 25, 50, 75, 100 µM) in media. Keep DMSO concentration constant (<0.5%).

  • Duration: Incubate for 48 to 96 hours .

    • Insight: MALT1 inhibition is cytostatic/cytotoxic in ABC-DLBCL but often has little effect on GCB-DLBCL (Germinal Center B-cell type) or normal T-cells over short periods.

  • Readout: Use CellTiter-Glo (ATP) or MTS assay.

  • Calculation: Normalize to DMSO control = 100% viability.

Anticipated Results & Data Interpretation

Assay TypeCell Line TypeTreatmentExpected Outcome
Western Blot Jurkat (T-Cell)PMA/Iono OnlyCleaved BCL10/CYLD bands visible.
Western Blot Jurkat (T-Cell)Z-VRPR-FMK + PMA/IonoFull-length BCL10/CYLD only (Cleavage blocked).
Western Blot ABC-DLBCL (HBL-1)DMSO (No Stim)Constitutive cleavage bands visible (Baseline activity).
Western Blot ABC-DLBCL (HBL-1)Z-VRPR-FMK (24h)Disappearance of cleaved bands; Reduction in nuclear c-Rel.
Viability ABC-DLBCL (HBL-1)Z-VRPR-FMK (72h)Significant growth inhibition / Apoptosis (IC50 ~20-50 µM).
Viability GCB-DLBCL (BJAB)Z-VRPR-FMK (72h)Minimal effect (MALT1 independent).

Troubleshooting & Critical Factors

  • Issue: No Inhibition Observed.

    • Cause: Insufficient pre-incubation time or concentration.

    • Solution: Increase pre-incubation to 1 hour. Ensure dose is at least 50 µM. Peptides penetrate cells poorly compared to small molecules like MI-2.

  • Issue: High Toxicity in Controls.

    • Cause: DMSO concentration > 0.5% or off-target FMK effects.

    • Solution: FMK (fluoromethylketone) groups can be toxic at high concentrations. Always run a "Z-FA-FMK" (negative control peptide) or strict DMSO vehicle control.

  • Issue: Cleaved Band Not Visible in Positive Control.

    • Cause: Proteasomal degradation of the cleaved fragment.[11]

    • Solution: Add MG-132 (10 µM) (Proteasome inhibitor) during the stimulation phase to accumulate the cleaved substrate fragments (especially for RelB).

References

  • Fontan, L. , et al. (2012).[7] MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[5][7] Cancer Cell, 22(6), 812-824.[7]

  • Nagel, D. , et al. (2012).[5] Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell, 22(6), 825-837.

  • Rebeaud, F. , et al. (2008). The proteolytic activity of the paracaspase MALT1 is key to T cell activation.[2][11][12] Nature Immunology, 9(3), 272-281.

  • Hailfinger, S. , et al. (2011). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma.[2] Proceedings of the National Academy of Sciences, 106(47), 19946-19951.

  • Han, S.S. , et al. (2011). MALT1-dependent RelB cleavage promotes canonical NF-κB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 108(32), 13199-13204.

Optimal concentration of Z-VRPR-FMK for treating ABC-DLBCL cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a validated framework for utilizing Z-VRPR-FMK , a cell-permeable irreversible inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), to target Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

While newer small-molecule inhibitors (e.g., MI-2) exhibit nanomolar potency, Z-VRPR-FMK remains the gold-standard peptide probe for validating MALT1 proteolytic activity due to its substrate-mimetic specificity. However, its utility is frequently compromised by incorrect dosing due to its limited cellular permeability compared to small molecules.

Key Protocol Standard:

  • Optimal Biologic Dose (OBD): 50 µM (Single bolus).

  • Therapeutic Window: Selective toxicity in ABC-DLBCL (e.g., HBL-1, TMD8) vs. resistance in GCB-DLBCL (e.g., SUDHL-4).

  • Critical Readout: Prevention of BCL10 and A20 (TNFAIP3) cleavage events.

Mechanistic Grounding: The MALT1 Dependency

ABC-DLBCL survival relies on chronic NF-κB signaling driven by the CBM complex (CARD11-BCL10-MALT1).[1] MALT1 possesses a unique paracaspase activity that cleaves specific substrates (A20, BCL10, CYLD, RelB) to sustain this signaling.

  • The Brake: A20 acts as a negative regulator (brake) of NF-κB.[2]

  • The Driver: MALT1 cleaves A20, disabling the brake and allowing constitutive NF-κB activation.

  • The Inhibitor: Z-VRPR-FMK binds the catalytic pocket of MALT1, preventing substrate cleavage and restoring the "brake," leading to ABC-DLBCL apoptosis.[3][4]

Figure 1: MALT1 Signaling & Inhibition Pathway[3][4][5]

MALT1_Pathway Receptor BCR / TLR Signaling CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Activates MALT1_Active MALT1 Protease (Activated) CBM->MALT1_Active Substrate_A20 A20 (NF-κB Brake) MALT1_Active->Substrate_A20 Cleaves Cleaved_A20 Cleaved A20 (Inactive) Substrate_A20->Cleaved_A20 Proteolysis NFkB NF-κB Activation Substrate_A20->NFkB Inhibits Cleaved_A20->NFkB Loss of Brake Survival ABC-DLBCL Proliferation NFkB->Survival Inhibitor Z-VRPR-FMK (50 µM) Inhibitor->MALT1_Active Irreversible Binding

Caption: Z-VRPR-FMK blocks MALT1-mediated cleavage of A20, restoring negative regulation of NF-κB.

Dose Optimization Strategy

Unlike small molecules, peptide inhibitors like Z-VRPR-FMK face challenges with membrane permeability and intracellular stability. Therefore, concentrations that appear high (micromolar range) are required to achieve effective intracellular stoichiometry.

Comparative Potency Table
ParameterZ-VRPR-FMK (Peptide)MI-2 (Small Molecule)Clinical Implication
Cellular IC50 25 - 75 µM 0.2 - 0.5 µMZ-VRPR-FMK is a tool compound, not a drug candidate.
Biochemical Ki ~500 nM~5 nMPeptide mimics natural substrate (VRPR).
Permeability LowHighRequires higher extracellular concentration.
Specificity High (MALT1 specific)ModerateZ-VRPR-FMK defines MALT1-dependence.

Why 50 µM? Literature consistently validates 50 µM as the concentration where ABC-DLBCL viability is significantly compromised without inducing non-specific toxicity in GCB-DLBCL lines.

  • < 25 µM: Often insufficient to outcompete endogenous substrates in live cells.

  • > 100 µM: Risk of off-target effects (e.g., inhibition of other cysteine proteases) and non-specific toxicity in negative control lines.

Detailed Experimental Protocol

Phase A: Reagent Preparation
  • Stock Solution: Dissolve Z-VRPR-FMK powder in high-grade DMSO to a concentration of 50 mM .

    • Note: This allows for a 1:1000 dilution to reach the 50 µM working concentration, keeping DMSO content at 0.1% (non-toxic).

  • Storage: Aliquot into small volumes (10-20 µL) and store at -80°C . Avoid freeze-thaw cycles as the fluoromethylketone (FMK) group is reactive and hydrolytically unstable over time.

Phase B: Cell Culture & Treatment
  • Cell Models:

    • Target (ABC-DLBCL): HBL-1, TMD8, OCI-Ly3, OCI-Ly10.[5][6]

    • Negative Control (GCB-DLBCL): SUDHL-4, SUDHL-6, BJAB.

  • Seeding Density: Seed cells at 0.5 - 1.0 x 10⁶ cells/mL .

    • Rationale: MALT1 activity is linked to metabolic state; over-confluent cells may show dampened signaling.

Step-by-Step Treatment:

  • 0 Hour: Seed cells in fresh media (RPMI-1640 + 10-20% FBS).

  • Pre-Incubation: Allow cells to acclimate for 2 hours.

  • Treatment: Add Z-VRPR-FMK (50 mM stock) directly to the media to a final concentration of 50 µM .

    • Control: Add equivalent volume of DMSO (Vehicle).

    • Specificity Control: Use Z-FA-FMK (50 µM) as a negative control peptide if available.

Phase C: Validated Readouts

1. Biochemical Validation (Western Blot) - The "Must-Do"

  • Timepoint: Harvest cells at 12 - 24 hours post-treatment.

  • Target: BCL10 or A20 .

  • Expected Result:

    • Vehicle: Presence of a lower molecular weight "cleaved" band (e.g., cleaved BCL10).

    • Z-VRPR-FMK: Disappearance of the cleaved band and accumulation of the full-length protein.

    • Citation: This assay confirms the compound is hitting the MALT1 target inside the cell [1].

2. Functional Viability Assay (CTG/MTT)

  • Timepoint: 72 - 96 hours .

  • Expected Result:

    • ABC-DLBCL: >50% reduction in viability.

    • GCB-DLBCL: <10% reduction in viability (similar to DMSO).

Figure 2: Experimental Workflow

Workflow Prep Step 1: Prep 50mM Stock (DMSO) Seed Step 2: Seed Cells (HBL-1 / TMD8) Prep->Seed Treat Step 3: Treat 50 µM Z-VRPR-FMK Seed->Treat Split Treat->Split WB Assay A: Western Blot (12-24 Hours) Split->WB Viability Assay B: Viability (72-96 Hours) Split->Viability Result_WB Check: BCL10 Cleavage Blocked WB->Result_WB Result_Via Check: ABC Specific Apoptosis Viability->Result_Via

Caption: Workflow for validating Z-VRPR-FMK efficacy via biochemical (WB) and functional (Viability) endpoints.

Troubleshooting & Pitfalls

IssueProbable CauseSolution
No Toxicity in ABC Cells Peptide degradation or hydrolysis.Use fresh stock. Ensure single-use aliquots. Do not store diluted in media.
Toxicity in GCB Cells Off-target effects (Concentration >75µM).Titrate down. Strictly adhere to the 50 µM ceiling.
Precipitation Aqueous shock.Add DMSO stock to media while swirling rapidly. Do not add to PBS first.
Weak WB Signal Transient cleavage.MALT1 cleavage is rapid. Check early timepoints (6-12h).[2][7]

References

  • Ferch, U. et al. (2009). Inhibition of MALT1 protease activity functions as a therapeutic strategy for diffuse large B-cell lymphoma.[1][2][3][4][8]Journal of Experimental Medicine .

  • Hailfinger, S. et al. (2009). Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma.[1]PNAS .

  • Fontan, L. et al. (2012).[5] MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo.[3][4][5]Cancer Cell .[5]

  • Nagel, D. et al. (2012).[3] Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL.Cancer Cell .[5]

Sources

Application Note: MALT1 Paracaspase Inhibition using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the CBM Complex in ABC-DLBCL and Lymphocyte Signaling [1]

Abstract & Introduction

The paracaspase MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) is a critical effector protein within the CBM complex (CARD11-BCL10-MALT1).[2] While MALT1 serves as a scaffold to recruit TRAF6, its distinct proteolytic (paracaspase) activity is required to cleave negative regulators of NF-


B (such as A20 and RelB) and positive regulators (like BCL10 and CYLD) to fine-tune immune signaling.[3][4][5]

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a cell-permeable, irreversible peptide inhibitor that covalently binds the catalytic cysteine of MALT1. It is a vital tool for distinguishing the scaffold function of MALT1 from its proteolytic activity, particularly in Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL) , a subtype often "addicted" to chronic MALT1 activity for survival.

This guide details the protocols for handling Z-VRPR-FMK, assessing cell viability in lymphoma models, and validating target engagement via substrate cleavage analysis.

Mechanistic Foundation

Understanding the precise intervention point of Z-VRPR-FMK is essential for experimental design. Unlike kinase inhibitors that block phosphorylation, Z-VRPR-FMK blocks the proteolytic processing of substrates that occurs after CBM assembly.

Diagram 1: MALT1 Signaling & Inhibition Pathway

MALT1_Pathway Receptor BCR / TCR (Antigen Receptor) Proximal Proximal Kinases (SYK, BTK, PKC) Receptor->Proximal CBM CBM Complex (CARD11 - BCL10 - MALT1) Proximal->CBM Phosphorylation MALT1_Scaffold MALT1 (Scaffold Function) CBM->MALT1_Scaffold MALT1_Protease MALT1 (Paracaspase Activity) CBM->MALT1_Protease Dimerization NFkB NF-κB Activation (Nuclear Translocation) MALT1_Scaffold->NFkB TRAF6 Recruitment Substrates Substrate Cleavage (A20, BCL10, RelB, CYLD) MALT1_Protease->Substrates Proteolysis Inhibitor Z-VRPR-FMK (Irreversible Inhibitor) Inhibitor->MALT1_Protease Blocks Substrates->NFkB Removes Brakes (e.g. A20 inactivation) Outcome Proliferation & Survival (ABC-DLBCL Addiction) NFkB->Outcome

Caption: The CBM complex activates NF-κB via two arms: scaffolding (TRAF6) and proteolysis. Z-VRPR-FMK specifically blocks the proteolytic arm, preventing the cleavage of regulators like A20 and RelB.

Pre-Experimental Technical Guide

Compound Handling & Storage

Z-VRPR-FMK is a peptide-based fluoromethylketone.[6] These compounds are hygroscopic and chemically reactive. Improper handling leads to rapid deactivation.

ParameterSpecificationBest Practice
Solubility DMSO (up to 100 mM)Dissolve in anhydrous DMSO.[7] Avoid water/buffers for stock solutions.
Storage (Powder) -20°C or -80°CStore in a desiccator if possible.
Storage (Stock) -80°CAliquot immediately. Avoid freeze-thaw cycles (>2 cycles significantly reduces potency).
Stability Low in aqueous mediaDo not pre-dilute in media. Add directly to wells or prepare fresh 10x intermediate immediately before use.
Experimental Controls

To ensure data integrity ("Trustworthiness"), every experiment must include:

  • Vehicle Control: DMSO matched to the highest concentration of Z-VRPR-FMK (typically 0.1% - 0.2%).

  • Specificity Control: Z-FA-FMK (Negative Control) or Z-DEVD-FMK (Caspase-3 inhibitor) to rule out general caspase toxicity, although Z-VRPR is highly specific for the Arginine residue in MALT1 substrates.

  • Biological Control:

    • Positive:ABC-DLBCL lines (e.g., HBL-1, TMD8, OCI-Ly3) – Sensitive.

    • Negative:[2]GCB-DLBCL lines (e.g., BJAB, SU-DHL-4) – Insensitive (MALT1 independent).

Protocol A: Long-Term Proliferation Assay (4-7 Days)

Rationale: MALT1 inhibition is rarely immediately cytotoxic. In "addicted" lymphoma cells, it causes a gradual cell cycle arrest followed by apoptosis. Standard 24-hour assays often yield false negatives.

Materials
  • Cells: HBL-1 or TMD8 (Sensitive), BJAB (Resistant).

  • Reagent: Z-VRPR-FMK (50 mM Stock in DMSO).

  • Readout: CellTiter-Glo (ATP) or MTS/MTT.

Workflow Diagram

Assay_Workflow Step1 Day 0: Seeding (Optimized Density) Step2 Day 0: Treatment (Serial Dilution) Step1->Step2 Step3 Day 2: Re-Dosing (Optional but Recommended) Step2->Step3 Step4 Day 4-6: Readout (Viability Assay) Step3->Step4

Caption: Workflow for assessing MALT1 inhibition. Extended incubation (4+ days) is critical for observing the phenotypic effects of Z-VRPR-FMK in lymphoma cells.

Step-by-Step Procedure
  • Seeding: Seed cells in 96-well plates.

    • Density: 10,000 – 20,000 cells/well (ABC-DLBCL lines grow in clumps and can be slow; ensure they are in log phase).

    • Volume: 100 µL complete media (RPMI + 10-20% FBS).

  • Compound Preparation:

    • Prepare a 2x or 10x working solution in media.

    • Dose Range: Typical IC50 for sensitive lines is 10 – 50 µM . Screen from 0.1 µM to 100 µM.

    • Note: High concentrations (>75 µM) may cause off-target toxicity.

  • Treatment: Add compound to cells.[2][8] Ensure final DMSO concentration is consistent (e.g., 0.2%) across all wells.

  • Incubation & Re-dosing (Critical):

    • Incubate at 37°C, 5% CO2.

    • Expert Tip: Peptide inhibitors can degrade. For assays >72 hours, perform a "top-up" or partial media exchange with fresh compound on Day 2 or 3 to maintain inhibitory pressure.

  • Readout:

    • At Day 4 or 5 , add detection reagent (e.g., CellTiter-Glo).

    • Shake for 2 mins, incubate 10 mins, read Luminescence.

Protocol B: Target Engagement (Substrate Cleavage)

Rationale: To prove that cell death is due to MALT1 inhibition, you must demonstrate the prevention of substrate cleavage. BCL10 and CYLD are the most robust markers.

Materials
  • Stimulation: PMA (Phorbol 12-myristate 13-acetate) + Ionomycin (P/I) – Potent activator of CBM.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase inhibitors.

  • Antibodies: Anti-BCL10, Anti-CYLD, Anti-MALT1.

Procedure
  • Pre-treatment: Seed 2x10^6 cells in 6-well plates. Treat with Z-VRPR-FMK (e.g., 50 µM) for 1 hour .

  • Stimulation:

    • Add PMA (20 ng/mL) and Ionomycin (1 µM).

    • Incubate for 30 – 60 minutes . (Cleavage is rapid).

  • Harvest:

    • Wash cells 1x with ice-cold PBS.

    • Lyse in RIPA buffer on ice for 20 mins.

  • Western Blot Analysis:

    • BCL10: Look for the disappearance of the lower molecular weight "cleaved" band (or a shift). Note: BCL10 cleavage is subtle in some lines; RelB is an alternative.

    • CYLD: Full length is ~120 kDa.[9] MALT1 cleavage produces a distinct lower band (~70 kDa). Z-VRPR-FMK should prevent the appearance of this smaller band.

    • RelB: MALT1 cleaves RelB at Arg85.[10] Look for the prevention of this cleavage product.

Data Analysis & Troubleshooting

Expected Results (Table)
Cell Line TypeExample LinesZ-VRPR-FMK Response (Viability)Western Blot (Target Engagement)
ABC-DLBCL HBL-1, TMD8, OCI-Ly3Sensitive (IC50: 10-40 µM)Prevents cleavage of BCL10/CYLD
GCB-DLBCL BJAB, SU-DHL-4Resistant (IC50: >100 µM)Prevents cleavage (if induced), but no death
T-Cell JurkatVariable (Context dependent)Prevents BCL10 cleavage upon TCR stim
Troubleshooting Guide
  • No toxicity observed in sensitive lines:

    • Cause: Compound degradation or short incubation.

    • Fix: Ensure fresh stock.[6][7] Extend assay to 5-7 days. Re-dose at 48 hours.

  • Precipitation in wells:

    • Cause: Concentration too high or aqueous shock.

    • Fix: Do not exceed 100 µM. Pre-dilute in media immediately before adding, do not store intermediate dilutions.

  • Inconsistent Western Blots:

    • Cause: Stimulation timing.

    • Fix: MALT1 cleavage is transient. Harvest strictly between 30-60 mins post-PMA/Ionomycin.

References

  • Fontan, L., et al. (2012). MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[6] Cancer Cell, 22(6), 812-824.[6]

  • Ferch, U., et al. (2009). Inhibition of MALT1 protease activity by a peptide inhibitor suppresses NF-kappaB signaling and B cell lymphoma growth. Journal of Experimental Medicine, 206(10), 2313-2320.

  • Hailfinger, S., et al. (2009). Malt1-dependent RelB cleavage promotes canonical NF-kappaB activation in lymphocytes and lymphoma cell lines. Proceedings of the National Academy of Sciences, 106(47), 19946-19951.

  • Rebeaud, F., et al. (2008). The proteolytic activity of the paracaspase MALT1 is key to T cell activation. Nature Immunology, 9(3), 272-281.

  • Nagel, D., et al. (2012). Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas. Cancer Cell, 22(6), 825-837.

Sources

Troubleshooting & Optimization

Z-VRPR-FMK Technical Support Center: Troubleshooting Poor Cell Permeability

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Z-VRPR-FMK. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the MALT1 inhibitor Z-VRPR-FMK and encountering challenges related to its intracellular delivery. As a tetrapeptide-based inhibitor, Z-VRPR-FMK's physicochemical properties can make achieving effective intracellular concentrations difficult.[1][2][3] This guide provides in-depth, field-proven insights and actionable protocols to help you overcome these hurdles and obtain reliable, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about Z-VRPR-FMK and the common issue of its cell permeability.

Q1: What is Z-VRPR-FMK and what is its primary intracellular target?

Z-VRPR-FMK is a selective, irreversible tetrapeptide inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][4] MALT1 is a paracaspase with endopeptidase activity that is a critical component of the CBM (CARMA1-BCL10-MALT1) signalosome complex. The inhibitor works by forming a covalent bond with the active site cysteine residue of MALT1, thereby blocking its proteolytic function.[5]

Q2: Why is the proteolytic activity of MALT1 important?

MALT1's proteolytic activity is essential for T-cell activation and is a key driver in the activation of the NF-κB signaling pathway in lymphocytes.[6][7] MALT1 cleaves several substrates, including BCL10, A20 (TNFAIP3), and CYLD, which ultimately removes the inhibitory regulation of NF-κB.[2][6] In certain cancers, like Activated B-Cell type Diffuse Large B-cell Lymphoma (ABC-DLBCL), MALT1 activity is chronically high, making it a compelling therapeutic target.[2][4]

Q3: What causes the poor cell permeability of Z-VRPR-FMK?

The primary challenge with Z-VRPR-FMK's cell permeability stems from its peptide nature and, specifically, the presence of two positively charged arginine residues in its structure.[3][5] While these residues are important for binding to the MALT1 active site, they also increase the molecule's hydrophilicity and number of hydrogen bond donors, which hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. Consequently, researchers often need to use high micromolar concentrations (e.g., 20-75 µM) to observe a cellular effect, which can risk off-target effects.[3][6]

Q4: How do I know if poor cell permeability is the problem in my experiment?

The most common indicator is a lack of effect on known downstream MALT1 signaling events. For example, if you treat your cells with Z-VRPR-FMK but see no change in NF-κB activation or no reduction in the cleavage of a known MALT1 substrate, poor intracellular delivery is a primary suspect. This assumes you have confirmed the inhibitor is active in a cell-free enzymatic assay.

Part 2: Troubleshooting Guide & Advanced Protocols

This section provides a structured approach to diagnosing and solving permeability issues.

Initial Troubleshooting Workflow

If you are not observing the expected inhibitory effect of Z-VRPR-FMK, follow this logical workflow to diagnose the issue.

G start No cellular effect observed with Z-VRPR-FMK treatment step1 Q: Is the inhibitor stock solution correctly prepared and active? start->step1 step2 Q: Is the baseline protocol optimized for your cell type? step1->step2  Yes, inhibitor is active step3 Q: Have you considered an enhanced delivery method? step2->step3  Yes, baseline is optimized  but still no effect step4 Q: How are you validating intracellular target engagement? step3->step4  Yes, enhanced delivery  method implemented end_node Successful Inhibition & Validation step4->end_node  Target engagement validated G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/BCR Activation CBM CBM Complex (CARMA1-BCL10-MALT1) TCR->CBM Signal MALT1 Active MALT1 (Paracaspase) CBM->MALT1 A20_full A20 (Full-length) Inhibitor of NF-κB MALT1->A20_full Cleaves IKK IKK Complex MALT1->IKK Activates A20_cleaved Cleaved A20 (Inactive) A20_full->A20_cleaved A20_full->IKK Inhibits IKB IκBα IKK->IKB Phosphorylates pIKB p-IκBα (Degraded) IKB->pIKB NFKB NF-κB (p65/p50) pIKB->NFKB Releases NFKB_nuc NF-κB Translocation NFKB->NFKB_nuc Gene_exp Gene Expression (Proliferation, Survival) NFKB_nuc->Gene_exp inhibitor Z-VRPR-FMK inhibitor->MALT1 Irreversibly Inhibits

Caption: Simplified MALT1 signaling pathway leading to NF-κB activation.

Q7: I've optimized the standard protocol, but the effect is still weak or requires very high concentrations. What else can I try?

Root Cause: For some cell types, particularly those with less permeable membranes or primary cells, passive diffusion of Z-VRPR-FMK is simply too inefficient.

Solution: Employ an Enhanced Delivery Strategy. You can use commercially available reagents to help transport the inhibitor across the cell membrane. While often used for nucleic acids, certain transfection reagents are also effective for delivering small molecules and peptides.

Comparison of Delivery Strategies
MethodPrincipleProsConsTypical Starting Conc.
Direct Application Passive diffusion across the cell membrane.Simple, fewest artifacts.Inefficient for charged/large peptides; requires high concentrations.20-75 µM
Lipid-Based Reagent Encapsulates the peptide in liposomes that fuse with the cell membrane, releasing the cargo inside.Significantly improves uptake; lower peptide concentration needed.Can cause cytotoxicity; requires optimization for each cell type.1-10 µM Z-VRPR-FMK
Peptide Conjugation Covalently linking Z-VRPR-FMK to a Cell-Penetrating Peptide (CPP).Highly efficient delivery. [8][9][10]Requires chemical synthesis; not feasible for off-the-shelf inhibitor.N/A

Protocol: Enhanced Delivery with a Lipid-Based Reagent Disclaimer: This is a general protocol. You MUST optimize the reagent-to-inhibitor ratio and incubation time for your specific cell line to minimize toxicity.

  • Reagents:

    • A lipid-based transfection reagent suitable for small molecule delivery (e.g., Lipofectamine™ MessengerMAX™, or similar).

    • Serum-free culture medium (e.g., Opti-MEM™).

    • Z-VRPR-FMK stock solution.

  • Complex Formation:

    • In Tube A, dilute the required amount of Z-VRPR-FMK (start with a final concentration of 5 µM) into serum-free medium.

    • In Tube B, dilute the lipid reagent into serum-free medium according to the manufacturer's instructions.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Cell Treatment:

    • Aspirate the normal growth medium from your cells.

    • Add the Z-VRPR-FMK-lipid complexes (diluted in serum-free medium) to the cells.

    • Incubate for 4-6 hours. This short duration is critical to minimize toxicity from the reagent.

  • Medium Exchange:

    • After the incubation period, carefully aspirate the treatment medium.

    • Replace it with fresh, complete growth medium (containing serum).

    • Incubate the cells for the desired experimental duration (e.g., another 12-18 hours) before harvesting for analysis.

  • Validation: Perform Western blot analysis as described in the previous protocol to confirm target engagement. Compare the results to cells treated with the inhibitor directly and to a "reagent only" control to assess toxicity and off-target effects.

By systematically validating your inhibitor and optimizing its delivery, you can overcome the inherent challenge of Z-VRPR-FMK's poor cell permeability and confidently investigate the role of MALT1 in your biological system.

References

  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization. PubMed, National Center for Biotechnology Information. [Link]

  • Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. PubMed, National Center for Biotechnology Information. [Link]

  • Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide. National Center for Biotechnology Information. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Development of Next Generation Cell-Permeable Peptide Inhibitors for the Oncological Target MAGE-A4. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Feng, J., et al. Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. National Center for Biotechnology Information. [Link]

  • Peptide-based covalent inhibitors of MALT1 paracaspase. National Center for Biotechnology Information. [Link]

  • Fontan, L., et al. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth. The Journal of Clinical Investigation. [Link]

Sources

Technical Support Center: Optimizing Z-VRPR-FMK in Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-VRPR-FMK is a peptide-based, irreversible inhibitor designed to target the paracaspase activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). It is a critical tool for dissecting the NF-κB signaling pathway, particularly in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).

However, users frequently encounter a "Permeability-Specificity Paradox." Due to the presence of positively charged arginine residues, Z-VRPR-FMK exhibits poor cell permeability. This forces researchers to use high concentrations (50–100 µM) to achieve intracellular efficacy, pushing the compound into a range where the fluoromethyl ketone (FMK) warhead loses selectivity and begins alkylating off-target cysteine proteases.

This guide provides a technical framework to distinguish bona fide MALT1 inhibition from off-target noise.

Module 1: Specificity & Off-Target Profiling

Q1: Is Z-VRPR-FMK truly specific for MALT1?

Short Answer: Specificity is concentration-dependent. At concentrations <20 µM , it is highly selective. At concentrations >50 µM , the risk of inhibiting other cysteine proteases (Cathepsins, Calpains, and Caspases) increases significantly.

Detailed Mechanism: Z-VRPR-FMK mimics the MALT1 substrate sequence (Val-Arg-Pro-Arg). The FMK (fluoromethyl ketone) group is an electrophilic "warhead" that forms a covalent thioether bond with the active site cysteine of the protease.

  • On-Target: Covalent modification of MALT1 (Cys464).

  • Off-Target: At high molarity, the FMK group becomes a "promiscuous alkylator." It can irreversibly inhibit:

    • Cathepsin B & L: Lysosomal cysteine proteases. Inhibition leads to lysosomal swelling and autophagy dysfunction.

    • Calpains: Calcium-dependent proteases involved in cytoskeletal remodeling.

    • Caspases: While Z-VRPR is optimized for MALT1, cross-reactivity with Caspase-3/8 can occur at extreme doses (>100 µM), confounding apoptosis assays.

Visualizing the Off-Target Pathways

MALT1_Specificity cluster_OnTarget On-Target Pathway (<20 µM) cluster_OffTarget Off-Target Pathway (>50 µM) Inhibitor Z-VRPR-FMK (Exogenous) MALT1 MALT1 Paracaspase Inhibitor->MALT1 High Affinity (Primary) Cathepsins Cathepsins B/L (Lysosome) Inhibitor->Cathepsins Low Affinity (Mass Action) Calpains Calpains (Cytosol) Inhibitor->Calpains Low Affinity Substrates Substrates: BCL10, RelB, A20 MALT1->Substrates Cleaves NFkB NF-κB Activation Substrates->NFkB Regulates Effect_Off Lysosomal Stress Autophagy Block Cathepsins->Effect_Off Inhibition Calpains->Effect_Off Inhibition

Figure 1: Concentration-dependent selectivity profile. Green pathways represent the intended mechanism; yellow/dotted pathways represent off-target effects driven by mass action at high concentrations.

Module 2: Troubleshooting Experimental Artifacts

Q2: My cells are dying rapidly (6-12h). Is this MALT1-mediated apoptosis?

Analysis: Unlikely. MALT1 inhibition in ABC-DLBCL typically induces a cytostatic effect or slow apoptosis (24–48h) via NF-κB suppression. Rapid cell death (<12h) often indicates:

  • Chemical Toxicity: The peptide or solvent (DMSO) concentration is too high.

  • Off-Target Cathepsin Inhibition: Blockage of lysosomal turnover can trigger rapid necrotic or vacuolar cell death.

Diagnostic Protocol: The "Rescue" Control To confirm if the observed phenotype is MALT1-dependent, you must demonstrate that the effect correlates with the inhibition of MALT1 substrates, not just cell viability.

StepActionRationale
1 Titration Perform a dose-response (1, 10, 50, 100 µM).
2 Western Blot Blot for HOIL-1 or RelB cleavage fragments.
3 Interpretation If cell death occurs at 50 µM, but RelB cleavage is fully inhibited at 10 µM, the death at 50 µM is likely off-target toxicity .
Q3: Why do I need such high concentrations (50-75 µM) to see an effect?

Technical Insight: The Z-VRPR sequence contains two Arginine (Arg) residues. These are positively charged and highly hydrophilic, making passive transport across the lipophilic cell membrane inefficient.

  • Consequence: The intracellular concentration is a fraction of the extracellular dose.

  • Alternative: Consider using Small Molecule Inhibitors (e.g., MI-2 or Mepazine ) as a parallel control. These are cell-permeable and bind MALT1 non-covalently, providing a distinct chemical validation of your phenotype.

Module 3: Validation Protocols

Protocol: Specificity Validation Workflow

Objective: To distinguish MALT1 inhibition from general protease inhibition.

Reagents:

  • Z-VRPR-FMK (Target)[1][2][3][4][5][6][7]

  • Z-VAD-FMK (Pan-Caspase Control)[8][9]

  • E-64d (Cathepsin Control)

  • Antibodies: Anti-MALT1, Anti-BCL10, Anti-Cleaved Caspase-3.

Workflow Diagram:

Validation_Workflow Start Start: Cell Treatment Treatments Group A: Vehicle (DMSO) Group B: Z-VRPR-FMK (20 µM) Group C: Z-VRPR-FMK (75 µM) Group D: MI-2 (2 µM - Positive Ctrl) Start->Treatments Readout Harvest Lysates (24h) Treatments->Readout WB_MALT1 WB: BCL10 Cleavage (MALT1 Activity) Readout->WB_MALT1 WB_Caspase WB: Caspase-3 Cleavage (Apoptosis/Off-Target) Readout->WB_Caspase Decision Analyze Ratios WB_MALT1->Decision WB_Caspase->Decision Result_Valid Valid Result: BCL10 Intact Caspase-3 Low Decision->Result_Valid Specific Result_Toxic Artifact: BCL10 Intact Caspase-3 High (at 75µM) Decision->Result_Toxic Off-Target

Figure 2: Decision tree for validating inhibitor specificity via Western Blot analysis.

Module 4: Stability & Handling FAQs

Q4: How stable is Z-VRPR-FMK in culture media?

Fact: Fluoromethyl ketones are reactive electrophiles. In aqueous media (pH 7.4), they are susceptible to hydrolysis and reaction with serum proteins (albumin), reducing their effective half-life.

  • Recommendation: For experiments >24h, replenish the inhibitor by replacing the media with fresh compound to maintain effective concentration.

  • Storage: Store stock solutions (DMSO) at -80°C. Avoid repeated freeze-thaw cycles, as moisture entry hydrolyzes the FMK warhead, rendering it inactive (and potentially toxic due to fluoroacetate release).

Q5: Can I use Z-VRPR-FMK in vivo?

Advisory: No. Z-VRPR-FMK is a tool compound for in vitro use only.

  • Bioavailability: Poor (due to peptide nature).

  • Metabolism: Rapidly degraded by serum proteases.

  • Toxicity: The FMK moiety can release fluoroacetate (a metabolic poison) upon extensive degradation in vivo.

References

  • Rebeaud, F., et al. (2008).[5] "The proteolytic activity of the paracaspase MALT1 is key in T cell activation."[6] Nature Immunology, 9(3), 272-281.[5]

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[2] Cancer Cell, 22(6), 812-824.

  • Hachmann, J., et al. (2012). "Mechanism and specificity of the human paracaspase MALT1." Biochemical Journal, 443(1), 287-295.[5]

  • Eitelhuber, A.C., et al. (2010). "Activity-based probes for detection of active MALT1 paracaspase in immune cells." Chemistry & Biology, 17(2), 129-136.

Sources

Technical Support Center: Interpreting Z-VRPR-FMK Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Z-VRPR-FMK Mechanism

Welcome to the technical support hub for Z-VRPR-FMK . As researchers, we often turn to this irreversible paracaspase inhibitor to dissect the NF-κB signaling pathway, particularly in the context of B-cell receptor (BCR) or T-cell receptor (TCR) activation.

However, Z-VRPR-FMK is not a "magic bullet." It targets the enzymatic (proteolytic) function of MALT1, but leaves the scaffold function largely intact. This duality is the root cause of 80% of "unexpected results" reported to our support center. This guide is designed to help you distinguish between experimental artifacts, off-target effects, and genuine biological phenomena.

Module 1: The MALT1 Signaling Pathway & Inhibitor Logic

To troubleshoot, you must visualize where the inhibitor acts. Z-VRPR-FMK binds covalently to the active site Cysteine of MALT1, preventing the cleavage of specific substrates that act as "brakes" or "accelerators" of NF-κB.

Interactive Pathway Diagram

Figure 1: The CBM Complex and Z-VRPR-FMK Intervention Point.

MALT1_Pathway node_receptor BCR / TCR (Receptor) node_cbm CBM Complex (CARD11-Bcl10-MALT1) node_receptor->node_cbm Phosphorylation node_malt1 MALT1 (Active Paracaspase) node_cbm->node_malt1 Oligomerization node_a20 A20 (TNFAIP3) (NF-kB Inhibitor) node_malt1->node_a20 Cleaves (Removes Brake) node_bcl10 Bcl10 (Signaling Adaptor) node_malt1->node_bcl10 Cleaves (Feedback) node_relb RelB (Non-canonical NF-kB) node_malt1->node_relb Cleaves (Degradation) node_inhibitor Z-VRPR-FMK (Inhibitor) node_inhibitor->node_malt1 Irreversible Binding (Cysteine Active Site) node_nfkb NF-kB Activation (Canonical) node_a20->node_nfkb Inhibits (if intact) node_degraded Degraded/Inactive Fragments node_a20->node_degraded Proteolysis

Caption: Z-VRPR-FMK blocks MALT1 protease activity. Note that MALT1 also acts as a scaffold (not shown blocked) which can still recruit TRAF6 for partial NF-κB activation.

Module 2: Troubleshooting Unexpected Results (FAQs)

Issue 1: "I treated cells with Z-VRPR-FMK, but NF-κB phosphorylation (IκBα) is unchanged."

Diagnosis: Scaffold vs. Enzyme Function. MALT1 has two functions:

  • Scaffold: Recruits TRAF6 to activate the IKK complex (leads to IκBα phosphorylation).

  • Enzyme: Cleaves A20 (an inhibitor) to sustain the signal.

Root Cause: Z-VRPR-FMK inhibits the enzyme, not the scaffold. Initial IκBα phosphorylation often relies on the scaffold function. Z-VRPR-FMK primarily affects the duration and magnitude of the response, or specific subsets of NF-κB target genes, rather than the initial phosphorylation event [1].

Solution:

  • Change Readout: Do not rely solely on p-IκBα. Measure MALT1 substrates directly.

  • Look for: Accumulation of full-length A20 (TNFAIP3) , Bcl10 , or CYLD . If these are not cleaved, the inhibitor is working, even if p-IκBα persists.

  • Check IL-10: In ABC-DLBCL models, IL-10 secretion is exquisitely sensitive to MALT1 protease inhibition [2].

Issue 2: "My Western Blot shows higher levels of A20 after inhibitor treatment. Is this an artifact?"

Diagnosis: Mechanism Confirmation (Success). Users often expect "inhibitors" to reduce protein levels. In this case, MALT1 degrades A20. Therefore, inhibiting MALT1 should stabilize (increase) full-length A20 levels.

Root Cause: Misinterpretation of the mechanism. Solution: This is a positive result. It confirms target engagement.

  • Control: Compare with a proteasome inhibitor (MG-132) treated sample; the pattern should be distinct.

Issue 3: "I see significant cell death in control cells (non-MALT1 dependent lines)."

Diagnosis: Off-Target Caspase Inhibition. While Z-VRPR-FMK is optimized for MALT1 (Arginine at P1 position), the "FMK" (fluoromethylketone) warhead is highly reactive. At high concentrations (>50-75 µM), it can cross-react with Caspase-3, -8, or -9 [3].

Root Cause: Overdosing. Solution:

  • Titrate: Perform a dose-response curve. Specific MALT1 inhibition usually occurs between 10–50 µM in cell-based assays. Above 75 µM, specificity drops.

  • Negative Control: Use Z-FA-FMK . It is a cathepsin inhibitor often used as a negative control for MALT1/Caspase studies. If Z-FA-FMK kills your cells, the toxicity is non-specific.

Module 3: Validated Experimental Protocols

Protocol A: In Vitro MALT1 Fluorogenic Activity Assay

Use this to verify inhibitor potency before cell treatment.

Principle: MALT1 cleaves the substrate Ac-LRSR-AMC (Leucine-Arginine-Serine-Arginine) after the second Arginine, releasing fluorescent AMC.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT.[1]

  • Activator: 1 M Sodium Citrate (Critical: MALT1 requires kosmotropic salts for in vitro dimerization/activation) [4].

  • Substrate: Ac-LRSR-AMC (Final conc: 50–100 µM).

Workflow:

  • Prepare Enzyme Mix: Dilute recombinant MALT1 (approx. 10–50 nM) in Buffer + 0.6–0.8 M Citrate . Incubate 30 min at 30°C to allow dimerization.

  • Inhibitor Incubation: Add Z-VRPR-FMK (serial dilutions in DMSO). Incubate 30 min.

    • Note: Keep DMSO < 1% final concentration to avoid quenching.[2]

  • Start Reaction: Add Ac-LRSR-AMC substrate.[3]

  • Read: Measure fluorescence (Ex: 360nm / Em: 460nm) every 2 mins for 1 hour.

  • Calculate: Plot Slope (RFU/min) vs. Inhibitor Concentration to determine IC50.

Protocol B: Cell-Based Target Engagement (Bcl10 Cleavage)

The "Gold Standard" for proving Z-VRPR-FMK worked inside the cell.

  • Pre-treatment: Treat cells (e.g., OCI-Ly3 or activated Jurkat T-cells) with Z-VRPR-FMK (50 µM) for 1 hour .

  • Stimulation: Stimulate with PMA/Ionomycin (T-cells) or pervanadate for 15–30 mins.

  • Lysis (Critical Step): Lyse cells in buffer containing 1% SDS or Laemmli buffer immediately.

    • Why? MALT1 can continue cleaving Bcl10 in the tube if you use mild lysis buffers (like NP-40) without sufficient protease inhibitors. Boiling in SDS stops this artifact.

  • Western Blot: Probe for Bcl10.

    • Result: Vehicle cells will show a lower band (cleaved Bcl10). Z-VRPR-FMK cells will show only the upper band (intact Bcl10).

Module 4: Data Reference Tables

Table 1: Selectivity Profile of Z-VRPR-FMK

Use these values to design your window of operation.

TargetIC50 / Ki (Cell-Free)Effective Conc. (Cell-Based)Consequence of Inhibition
MALT1 < 10 nM10 - 50 µMBlock NF-κB extension, A20 stabilization.
Caspase-3 > 100 µM> 75 µMBlock apoptosis (unintended survival).
Caspase-8 > 50 µM> 75 µMBlock extrinsic apoptosis.
Cathepsin B VariableVariableLysosomal dysfunction.
Table 2: Troubleshooting Matrix
ObservationProbabilityRecommended Action
Precipitate in media HighZ-VRPR-FMK is hydrophobic. Dilute stock (in DMSO) into media slowly while vortexing. Do not exceed 100 µM.
Fluorescence Quenching MediumIn enzyme assays, Z-VRPR-FMK at high conc can absorb light. Run a "compound only" blank.
Paradoxical Cell Growth LowLow doses might inhibit pro-apoptotic caspases more than MALT1 in some cell lines. Verify with CRISPR MALT1 KO.

References

  • Fontan L, et al. MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo.[4] Cancer Cell. 2012;22(6):812-824.[4]

  • Nagel D, et al. Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive ABC-DLBCL. Cancer Cell. 2012;22(6):825-837.

  • Rebeaud F, et al. The proteolytic activity of the paracaspase MALT1 is key to T cell activation. Nat Immunol. 2008;9(3):272-281.

  • Hachmann J, et al. Mechanism and specificity of the human paracaspase MALT1. Biochem J. 2012;443(1):287-295.

Sources

Validation & Comparative

Technical Comparison Guide: Cellular Validation of MALT1 Inhibition using Z-VRPR-FMK

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and experimental framework for validating MALT1 inhibition using Z-VRPR-FMK. It is designed for application scientists and researchers requiring precise, self-validating protocols.

Executive Summary: The Peptide Benchmark

Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) serves as the primary "tool compound" for validating MALT1 protease activity. Unlike allosteric small molecules (e.g., Mepazine) or clinical candidates (e.g., Safimaltib), Z-VRPR-FMK is a substrate-mimetic peptide that covalently binds the catalytic cysteine (C464) of MALT1.

While its poor bioavailability limits clinical use, its structural fidelity to the MALT1 substrate recognition motif (P1-Arginine) makes it the gold standard positive control for in vitro cellular assays to confirm on-target protease inhibition.

Mechanistic Architecture & Signaling Context

To validate inhibition, one must understand the dual function of MALT1 within the CBM (CARD11-BCL10-MALT1) complex.

  • Scaffold Function: Recruits TRAF6 to activate NF-κB (IKK-dependent).

  • Protease Function: Cleaves negative regulators (A20, CYLD, RelB) and positive regulators (BCL10, HOIL1) to sustain NF-κB signaling.

Z-VRPR-FMK specifically blocks the Protease Function. It does not disrupt the scaffold function, unlike some allosteric inhibitors or degraders.

Visualization: MALT1 Signaling & Inhibition Nodes

The following diagram maps the CBM complex signaling and identifies exactly where Z-VRPR-FMK intervenes compared to downstream readouts.

MALT1_Signaling cluster_MALT1 MALT1 Dual Function Receptor TCR / BCR / Dectin-1 CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Scaffold Scaffold Activity (TRAF6 Recruitment) CBM->Scaffold Protease Protease Activity (Arg-Specific Cleavage) CBM->Protease NFkB NF-κB Activation (Nuclear Translocation) Scaffold->NFkB IKK Activation Substrates Substrates: A20, CYLD, RelB, BCL10 Protease->Substrates Inhibitor Z-VRPR-FMK (Covalent Active Site Block) Inhibitor->Protease Irreversible Inhibition Cleavage Substrate Cleavage (Inactivation of Brakes) Substrates->Cleavage Catalysis Cleavage->NFkB Sustains Signaling Readout Readouts: IL-2/IL-6, Proliferation NFkB->Readout

Caption: Z-VRPR-FMK selectively blocks the protease arm of MALT1, preventing substrate cleavage that sustains NF-κB.

Comparative Analysis: Z-VRPR-FMK vs. Alternatives

When selecting a comparator, distinguish between "Probe/Tool" compounds and "Drug-like" molecules.

FeatureZ-VRPR-FMK (The Benchmark)MI-2 Mepazine Safimaltib (JNJ-67856633)
Class Peptidomimetic (Substrate mimic)Small MoleculePhenothiazineSmall Molecule (Clinical)
Binding Mode Covalent / Irreversible (Active Site)Covalent / Irreversible (Active Site)Reversible (Allosteric)Reversible (Allosteric)
Target Specificity High (Mimetics P1-Arg)Moderate (Off-targets reported)Moderate (GPCR off-targets)Very High
Cellular IC50 ~10 - 50 µM (Cell type dependent)~5 - 10 µM~2 - 10 µM< 100 nM
Primary Utility Mechanism Validation (In Vitro) Early Chemical ProbeRepurposing StudiesClinical Efficacy / Potency
Stability Low (Peptide nature)ModerateHighHigh

Why choose Z-VRPR-FMK? Despite lower potency than Safimaltib, Z-VRPR-FMK is preferred for mechanistic confirmation because its inhibition is directly linked to the structural mimicry of the MALT1 substrate (A20/BCL10). If Z-VRPR-FMK fails to inhibit a phenotype, the phenotype is likely MALT1-protease independent.

Core Validation Assay: Endogenous Substrate Cleavage

The most definitive proof of MALT1 inhibition is the prevention of substrate cleavage in a Western Blot format. This assay is superior to simple viability assays (CTG) which can be confounded by general toxicity.

A. The "Self-Validating" Protocol

Objective: Demonstrate that Z-VRPR-FMK prevents the cleavage of CYLD or BCL10 into their lower molecular weight fragments upon stimulation.

Model System:

  • Positive Control Line: ABC-DLBCL (e.g., OCI-Ly3, HBL-1) which have constitutively active MALT1.

  • Inducible Line: Jurkat T-cells (Requires PMA/Ionomycin stimulation).

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed OCI-Ly3 or Jurkat cells at

      
       cells/mL in RPMI-1640 + 10% FBS.
      
    • Critical: Use low passage cells; MALT1 activity decreases in over-passaged lines.

  • Inhibitor Pre-treatment (The Variable):

    • Treat cells with Z-VRPR-FMK at a dose titration: 0, 10, 25, 50, 75 µM .

    • Note: Peptides have poor permeability; higher concentrations (vs. small molecules) are required.

    • Incubate for 1 - 2 hours (Irreversible binding requires time to saturate active sites).

  • Stimulation (The Trigger):

    • For ABC-DLBCL: No stimulation needed (Constitutive). Incubate for 6–24 hours total.

    • For Jurkat: Add PMA (50 ng/mL) + Ionomycin (1 µM) . Incubate for 30–60 minutes .

    • Why? Cleavage occurs rapidly. Longer incubations lead to degradation of the cleaved fragments by the proteasome.

  • Lysis & Stabilization:

    • Harvest cells on ice. Wash with cold PBS.

    • Lyse in RIPA Buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors .

    • Self-Validation Step: If looking for the cleaved fragment (e.g., cleaved BCL10), add MG-132 (10 µM) during the stimulation phase to prevent proteasomal degradation of the fragment.

  • Western Blot Readout:

    • Target 1: BCL10. Look for the disappearance of the cleaved band (~2-3 kDa smaller) or the "laddering" effect.

    • Target 2: CYLD. Full length is ~110 kDa. Cleaved fragment is ~70 kDa.

    • Target 3: HOIL1. Cleavage generates a distinct C-terminal fragment.

    • Loading Control:

      
      -Actin or GAPDH.
      
B. Data Interpretation[1][2][3][4][5][6][7]
  • Vehicle (DMSO): Distinct presence of lower MW cleaved band (in stimulated/constitutive cells).

  • Z-VRPR-FMK Treated: Dose-dependent disappearance of the lower MW band and accumulation of the high MW full-length band.

  • Negative Control: GCB-DLBCL lines (e.g., OCI-Ly1) should show no cleavage regardless of treatment.

Visualization: Experimental Workflow

Workflow Cells Cells (Jurkat or OCI-Ly3) Treat Pre-treat: Z-VRPR-FMK (1-2 hrs) Cells->Treat Stim Stimulate: PMA/Ionomycin (30-60 min) Treat->Stim Allow Binding Lyse Lyse + MG132 (Stabilize Fragments) Stim->Lyse Induce Cleavage WB Western Blot: Anti-CYLD / Anti-BCL10 Lyse->WB Result Result: Loss of Cleaved Band WB->Result

Caption: Workflow for detecting MALT1 protease inhibition via substrate cleavage analysis.

Secondary Assay: NF-κB Reporter (Luciferase)

While Western blotting confirms protease inhibition, a reporter assay confirms the downstream functional consequence.

  • System: HEK293T cells transfected with:

    • MALT1-expression vector (or CBM components).

    • NF-κB-Luciferase reporter plasmid.

  • Protocol: Treat with Z-VRPR-FMK (24h)

    
     Measure Luminescence.
    
  • Expectation: Z-VRPR-FMK should reduce Luciferase signal by ~40-60%.

    • Note: Inhibition is rarely 100% because MALT1's scaffold function (which Z-VRPR-FMK spares) still drives some NF-κB activity. This is a critical distinction from kinase inhibitors.

References

  • Fontan, L., et al. (2012).[1] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo."[1] Cancer Cell.[1]

  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell.[1]

  • Hailfinger, S., et al. (2009). "Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences.

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key in T cell activation." Nature Immunology.

  • Hachmann, J., & Salvesen, G. S. (2016). "The paracaspase MALT1." Biochimie.

Sources

Technical Comparison: Z-VRPR-FMK vs. Safimaltib for MALT1 Inhibition

[1][2]

Executive Summary

This guide provides a technical analysis comparing Z-VRPR-FMK , a widely used peptidomimetic tool compound, and Safimaltib (JNJ-67856633) , a first-in-class small molecule allosteric inhibitor.[1] While both target the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), their distinct physicochemical properties and binding mechanisms dictate their specific utility in research and drug development.

Key Takeaway:

  • Use Z-VRPR-FMK for in vitro biochemical validation, structural active-site mapping, and as a positive control in high-concentration cellular assays.[1]

  • Use Safimaltib for in vivo efficacy studies, clinical translation research, and cellular assays requiring high specificity and nanomolar potency without off-target toxicity.

Mechanistic Profiling & Binding Modes

Understanding the structural engagement of these inhibitors is critical for interpreting experimental data.

Z-VRPR-FMK: The Irreversible Active-Site Probe[1][2]
  • Class: Peptidomimetic Fluoromethylketone (FMK).[1]

  • Mechanism: Substrate mimicry. The tetrapeptide sequence (Val-Arg-Pro-Arg) occupies the substrate binding pocket.[1] The fluoromethylketone (FMK) "warhead" forms a covalent thioether bond with the catalytic Cysteine (Cys464) of MALT1.

  • Implication: This inhibition is irreversible.[2][3] However, the peptide backbone results in poor cell permeability and susceptibility to degradation by non-specific proteases.

Safimaltib (JNJ-67856633): The Allosteric Modulator[1]
  • Class: Small Molecule Allosteric Inhibitor.

  • Mechanism: Binds to a specific allosteric pocket (often involving Trp580) distinct from the catalytic active site. This binding locks the protease in an inactive conformation, preventing substrate processing.

  • Implication: Safimaltib is generally reversible and highly selective, as the allosteric pocket is less conserved across the caspase/paracaspase family than the active site. It exhibits superior oral bioavailability and cell permeability.

Diagram: MALT1 Signaling & Inhibition Nodes

The following diagram illustrates the NF-

MALT1_SignalingBCRBCR / TCRStimulationCBMCBM Complex(CARD11-BCL10-MALT1)BCR->CBM RecruitmentMALT1_ActiveMALT1 Protease(Activated)CBM->MALT1_Active DimerizationSubstratesSubstrates(A20, RelB, CYLD)MALT1_Active->Substrates Cleavage (Inactivation)NFkBNF-κB Activation(Nuclear Translocation)Substrates->NFkB DisinhibitionZVRPRZ-VRPR-FMK(Covalent Active Site)ZVRPR->MALT1_Active IrreversibleBlockadeSafimaltibSafimaltib(Allosteric Trp580)Safimaltib->MALT1_Active AllostericLock

Caption: MALT1 acts downstream of the CBM complex. Z-VRPR-FMK covalently binds the active site, while Safimaltib allosterically stabilizes the inactive conformation.[1]

Comparative Performance Metrics

The following data synthesizes results from biochemical screens and cellular assays (e.g., OCI-Ly3 DLBCL lines).

FeatureZ-VRPR-FMKSafimaltib (JNJ-67856633)
Primary Application In vitro tool / Structural BiologyIn vivo pharmacology / Clinical Lead
Biochemical IC50 ~0.5 - 5.0 µM (varies by assay)~1 - 10 nM
Cellular Potency (GI50) > 50 - 100 µM~20 - 100 nM
Binding Type Covalent (Irreversible)Allosteric (Reversible)
Selectivity Moderate (High dose hits other proteases)High (>100-fold vs. other proteases)
Cell Permeability Poor (Requires high concentration)High (Optimized small molecule)
In Vivo Stability Low (Rapid clearance)High (Orally bioavailable)

Critical Insight: In cellular assays, Z-VRPR-FMK requires concentrations up to 1000x higher than Safimaltib to achieve comparable inhibition due to its poor membrane permeability.[1] Do not interpret this as a lack of intrinsic potency at the enzyme level, but rather a delivery limitation.

Experimental Protocols

A. Biochemical MALT1 Protease Activity Assay

Objective: Quantify intrinsic inhibitory potency (IC50) using a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant human MALT1 (aa 340–789).[1]

  • Substrate: Ac-LRSR-AMC (Fluorogenic, mimics BCL10 cleavage site).[1]

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT, 1 M Sodium Citrate (Citrate is crucial for inducing MALT1 dimerization/activation in vitro).

Protocol:

  • Preparation: Dilute MALT1 enzyme to 10 nM in Assay Buffer.

  • Incubation: Add inhibitor (Safimaltib or Z-VRPR-FMK) serial dilutions to the enzyme.[1] Incubate for 30 minutes at 30°C to allow equilibrium binding (or covalent modification).

  • Activation: Add Ac-LRSR-AMC substrate (final conc. 20 µM).

  • Measurement: Monitor fluorescence intensity (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Inhibitor] to determine IC50.[1]

B. Cellular Target Engagement (RelB Cleavage)

Objective: Confirm MALT1 inhibition in intact cells (e.g., OCI-Ly3 or HBL-1).[1][4]

Protocol:

  • Seeding: Seed cells at

    
     cells/mL.
    
  • Treatment:

    • Arm A: Treat with Safimaltib (Dose range: 10 nM – 1000 nM).[1]

    • Arm B: Treat with Z-VRPR-FMK (Dose range: 10 µM – 100 µM).[1] Note the concentration difference.

    • Control: DMSO vehicle.

  • Stimulation: If using non-constitutively active lines, stimulate with PMA (50 ng/mL) + Ionomycin (1 µM) for 30-60 mins.[1]

  • Proteasome Block: Add MG-132 (10 µM) 30 mins prior to lysis.[1] Crucial Step: MALT1 cleavage fragments (e.g., cleaved RelB) are rapidly degraded by the proteasome. MG-132 stabilizes them for detection.

  • Lysis & Western Blot: Lyse cells in RIPA buffer + protease inhibitors. Blot for RelB .

    • Readout: Look for the disappearance of the cleaved RelB fragment (approx. 37 kDa) and preservation of full-length RelB.[1]

Diagram: Experimental Workflow

WorkflowCellsDLBCL Cells(OCI-Ly3)TreatInhibitor Treatment(Safimaltib vs Z-VRPR)Cells->TreatStimStimulation(PMA/Iono)Treat->StimBlockProteasome Block(MG-132)Stim->Block StabilizeFragmentsLysisCell LysisBlock->LysisReadoutWestern Blot(RelB Cleavage)Lysis->Readout

Caption: MG-132 addition is a critical checkpoint to prevent degradation of the specific MALT1 cleavage biomarkers before detection.[1]

References

  • Discovery of Safimaltib (JNJ-67856633)

    • Janssen Research & Development. "Safimaltib (JNJ-67856633) is a potent, selective, allosteric MALT1 protease inhibitor."[5][3][6][7]

  • MALT1 Biochemical Assays & IC50 Data

    • Reaction Biology. "MALT1 Protease Assay Service: Safimaltib IC50 = 6.81 nM."[8]

    • [1]

  • Z-VRPR-FMK Characterization

    • National Institutes of Health (NIH).[1] "Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth." (Comparison of Z-VRPR-FMK derivatives).

    • [1]

  • Preclinical Comparison of MALT1 Inhibitors

    • BioWorld. "Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors." (Comparisons involving Safimaltib).
    • [1]

  • Peptide-based Inhibitor Optimization

    • NIH / PubMed Central. "Peptide-based covalent inhibitors of MALT1 paracaspase."[1] (Discusses Z-VRPR-FMK limitations and optimization).

    • [1]

Technical Guide: Z-VRPR-FMK as the Reference Standard for MALT1 Paracaspase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-VRPR-FMK (Z-Val-Arg-Pro-DL-Arg-fluoromethylketone) stands as the preeminent biochemical tool for defining the proteolytic activity of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1). While newer small molecules (e.g., MI-2, Mepazine) have been developed for clinical translation, Z-VRPR-FMK remains the gold standard for mechanistic validation in vitro.

Its primary advantage lies in its substrate-mimetic design combined with an irreversible covalent mechanism . Unlike allosteric inhibitors, Z-VRPR-FMK maps the precise active site requirements of the MALT1 paracaspase domain, making it indispensable for distinguishing between MALT1's scaffolding functions and its enzymatic activity in NF-κB signaling pathways.

Mechanistic Distinction: The "Active Site" Advantage

To understand the superiority of Z-VRPR-FMK as a research tool, one must analyze the MALT1 activation cycle. MALT1 acts as both a scaffold (recruiting TRAF6) and a protease (cleaving inhibitors like A20 and RelB).[1]

Mechanism of Action

Z-VRPR-FMK is a tetrapeptide mimic of the optimal MALT1 substrate (VRPR). It contains a fluoromethylketone (FMK) warhead that acts as an electrophilic trap.[1][2]

  • Recognition: The VRPR peptide sequence fits precisely into the substrate-binding pocket, with the P1 Arginine forming critical salt bridges with Asp462 and Glu495.

  • Covalent Locking: The FMK group undergoes nucleophilic attack by the catalytic Cysteine 464 (C464), forming an irreversible thiomethyl ketone adduct.

  • Stoichiometric Inhibition: Because the binding is covalent and irreversible, Z-VRPR-FMK allows for active-site titration, enabling researchers to quantify the exact fraction of active enzyme in a sample—a feat difficult to achieve with reversible equilibrium inhibitors like Mepazine.

Pathway Visualization

The following diagram illustrates the specific intervention point of Z-VRPR-FMK within the CBM (CARD11-BCL10-MALT1) signalosome, contrasting it with allosteric alternatives.

MALT1_Pathway Receptor TCR / BCR Stimulation CBM CBM Complex Assembly (CARD11-BCL10-MALT1) Receptor->CBM MALT1_Scaffold MALT1 (Scaffold Function) Recruits TRAF6 CBM->MALT1_Scaffold MALT1_Protease MALT1 (Paracaspase Activity) Active Site: C464 CBM->MALT1_Protease Dimerization NFkB NF-κB Activation (Survival/Proliferation) MALT1_Scaffold->NFkB IKK activation Substrates Substrates: A20, RelB, BCL10 MALT1_Protease->Substrates Cleavage Substrates->NFkB Removes Inhibition ZVRPR Z-VRPR-FMK (Irreversible C464 Block) ZVRPR->MALT1_Protease Covalent Modification Mepazine Mepazine (Allosteric / Reversible) Mepazine->MALT1_Protease Conformational Change

Figure 1: Mechanism of Action.[2][3][4][5][6][7] Z-VRPR-FMK directly targets the catalytic cysteine (C464), physically blocking substrate entry, whereas allosteric inhibitors like Mepazine bind distal sites.

Comparative Analysis: Z-VRPR-FMK vs. Alternatives

While small molecules like MI-2 and Mepazine have better pharmacokinetic profiles for in vivo use, Z-VRPR-FMK offers superior specificity for biochemical characterization.

Table 1: Technical Comparison of MALT1 Inhibitors
FeatureZ-VRPR-FMK (Reference Tool)MI-2 (Small Molecule)Mepazine (Phenothiazine)
Mechanism Irreversible (Covalent)Irreversible (Covalent)*Reversible (Allosteric)
Binding Site Catalytic Pocket (Substrate Mimic)Catalytic PocketAllosteric Trp580 Pocket
Specificity High (Mimics P1-P4 residues)Moderate (Potential off-targets)High (MALT1 specific)
Biochemical Potency Ki ~ 140 nM (Rapid inactivation)IC50 ~ 5.84 µMIC50 ~ 0.83 µM
Cell Permeability Low (Requires high µM conc.)HighHigh
Primary Utility Active Site Titration / Validation Lead Compound DevelopmentRepurposing / In vivo studies
Scaffold Disruption No (Decouples enzyme/scaffold)NoPotential conformational shift

*Note: While MI-2 binds covalently, Z-VRPR-FMK is preferred for structural studies because it mimics the natural substrate architecture, ensuring the enzyme is locked in a "substrate-bound" conformation.

Key Advantage: Decoupling Functions

Z-VRPR-FMK inhibits the protease activity without disassembling the CBM complex. This allows researchers to prove that a specific cellular phenotype is driven strictly by enzymatic cleavage rather than the scaffolding role of MALT1.

Experimental Protocol: Validated Fluorogenic Assay

Objective: Quantify MALT1 paracaspase activity using Z-VRPR-FMK as a stoichiometric titrant. Principle: MALT1 cleaves the fluorogenic substrate Ac-LRSR-AMC . Z-VRPR-FMK is used to establish the 0% activity baseline and calculate the fraction of active enzyme.

Reagents
  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 10 mM DTT (Freshly added), 0.9 M Sodium Citrate (Critical for in vitro dimerization/activation).

  • Substrate: Ac-LRSR-AMC (Final conc: 10–50 µM).

  • Inhibitor: Z-VRPR-FMK (Stock: 10 mM in DMSO).

  • Enzyme: Recombinant human MALT1 (aa 325–760).

Step-by-Step Workflow
  • Enzyme Activation: Dilute MALT1 enzyme into the Assay Buffer containing 0.9 M Sodium Citrate. Incubate at 25°C for 30 minutes .

    • Why? Citrate induces the oligomerization required to activate the paracaspase domain, mimicking the CBM complex effect.

  • Inhibitor Pre-incubation (Critical Step): Add Z-VRPR-FMK (0.1 nM – 10 µM titration) to the activated enzyme. Incubate for 30–60 minutes at 30°C.

    • Causality: Since Z-VRPR-FMK is an irreversible inhibitor, inhibition is time-dependent. You must allow sufficient time for the covalent bond to form before adding the competing substrate.

  • Substrate Addition: Add Ac-LRSR-AMC to the wells.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 60 minutes.

  • Data Analysis: Plot the slope (RFU/min) vs. Inhibitor Concentration.

    • Validation: For Z-VRPR-FMK, the residual activity should approach zero. If using cell lysates, the Z-VRPR-FMK treated sample serves as the background control for non-MALT1 protease activity.

Workflow Visualization

Assay_Protocol Step1 1. Activation (High Citrate Buffer) Step2 2. Pre-Incubation (+ Z-VRPR-FMK) Step1->Step2 30 min Oligomerization Step3 3. Substrate Addition (Ac-LRSR-AMC) Step2->Step3 30-60 min Covalent Binding Step4 4. Kinetic Reading (Ex 360 / Em 460) Step3->Step4 Real-time Monitoring Control Control: Untreated / DMSO Control->Step3

Figure 2: MALT1 Activity Assay Workflow. The pre-incubation step (Step 2) is mandatory for irreversible inhibitors like Z-VRPR-FMK to ensure complete active site modification.

References

  • Rebeaud, F., et al. (2008). "The proteolytic activity of the paracaspase MALT1 is key for NF-kappaB activation." Nature Immunology, 9(3), 272–281.[8]

    • Foundational paper identifying Z-VRPR-FMK as the specific inhibitor mimicking the metacaspase substrate.[4]

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812–824.[9]

    • Comparative study detailing MI-2 and using Z-VRPR-FMK as the biochemical control.
  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for B cell lymphoma." Cancer Cell, 22(6), 825–837.[9]

    • Describes Mepazine as an allosteric inhibitor, contrasting it with active-site inhibitors.
  • Hachmann, J., & Salvesen, G. S. (2016). "The paracaspase MALT1: biological function and potential for therapeutic inhibition." Cellular and Molecular Life Sciences, 73, 1669–1684.

    • Review of MALT1 biology and the structural basis for Z-VRPR-FMK specificity.

Sources

Technical Guide: Off-Target Profiling of Z-VRPR-FMK vs. Kinase Inhibitors in NF-κB Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-VRPR-FMK is a peptide-mimetic irreversible inhibitor targeting MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), a paracaspase essential for NF-κB activation in lymphocytes.[1]

While frequently benchmarked against kinase inhibitors (e.g., Ibrutinib , Sotrastaurin ) in the context of B-cell malignancies, Z-VRPR-FMK possesses a fundamentally different selectivity profile. Unlike kinase inhibitors, which suffer from ATP-pocket homology (kinome promiscuity), Z-VRPR-FMK’s primary liabilities are cysteine proteases (caspases, cathepsins) due to its electrophilic fluoromethylketone (FMK) warhead.

This guide details the comparative profiling of Z-VRPR-FMK against upstream kinase inhibitors, highlighting the shift from kinome profiling to activity-based protein profiling (ABPP) for validation.

Part 1: The Target and The Tool

Mechanism of Action

Z-VRPR-FMK mimics the MALT1 substrate sequence (Val-Arg-Pro-Arg). It acts as a suicide substrate, where the FMK (fluoromethylketone) group forms a covalent irreversible bond with the catalytic Cysteine 464 in the MALT1 active site.

The Selectivity Challenge: Kinase vs. Paracaspase Inhibitors

In drug development for Diffuse Large B-Cell Lymphoma (DLBCL), researchers target the CBM signalosome (CARD11-BCL10-MALT1). It is critical to distinguish the off-target risks of inhibiting the enzyme (MALT1) versus the upstream kinases (BTK, PKCβ).

FeatureKinase Inhibitors (e.g., Ibrutinib)Paracaspase Inhibitor (Z-VRPR-FMK)
Primary Target BTK (Tyrosine Kinase)MALT1 (Cysteine Protease)
Binding Site ATP-binding pocket (Cys481)Catalytic dyad (Cys464/His415)
Warhead Acrylamide (usually)Fluoromethylketone (FMK)
Selectivity Liability Kinome: EGFR, ITK, TEC, JAK3Proteome: Caspase-3/8, Cathepsin B/L
Profiling Method KinomeScan™ / ATP-competition assaysActivity-Based Protein Profiling (ABPP)

Part 2: Comparative Profiling Data

The following data synthesizes selectivity profiles derived from biochemical screens and activity-based probe assays.

Off-Target Landscape Comparison

Table 1: Comparative Selectivity Profile

CompoundTarget ClassIC50 (Primary)Major Off-Targets (Verified)Clinical Status
Z-VRPR-FMK Paracaspase~1-10 µM (Cellular)Cathepsin B , Caspase-3 , Caspase-8 , LegumainPreclinical Tool (Not Drug Viable)
MI-2 Paracaspase~5 µMMinimal (Does not bind Caspases/Cathepsins)Preclinical Lead (Small Molecule)
Ibrutinib Tyrosine Kinase0.5 nMEGFR , ITK , TEC , BLK , JAK3 FDA Approved (Imbruvica)
Sotrastaurin Ser/Thr Kinase2.2 nM (PKCβ)PKCα , PKCθ , GSK3β , CDK1 Clinical Trials (Discontinued)

Critical Insight: Z-VRPR-FMK is a "dirty" probe. The FMK moiety is highly reactive toward any accessible cysteine nucleophile. In contrast, small molecule MALT1 inhibitors like MI-2 or JNJ-67856633 occupy the allosteric site or active site with higher specificity, avoiding the "pan-cysteine protease" inhibition seen with FMK peptides.

Pathway Visualization (CBM Signalosome)

The diagram below illustrates the hierarchical signaling in B-cells and where specific inhibitors intervene, highlighting the divergence in off-target risks.

G cluster_CBM CBM Complex BCR BCR (Antigen Receptor) SYK SYK BCR->SYK BTK BTK SYK->BTK PKC PKC-beta BTK->PKC CARD11 CARD11 PKC->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 (Paracaspase) BCL10->MALT1 NFKB NF-kB Activation MALT1->NFKB Cleavage of A20/RelB Ibrutinib Ibrutinib (Kinase Inhibitor) Ibrutinib->BTK Off_Kinase Off-Targets: EGFR, ITK, TEC Ibrutinib->Off_Kinase ZVRPR Z-VRPR-FMK (Peptide Mimetic) ZVRPR->MALT1 Off_Protease Off-Targets: Caspase-3, Cathepsin B ZVRPR->Off_Protease

Figure 1: Signal transduction pathway showing intervention points for Ibrutinib (upstream kinase) and Z-VRPR-FMK (downstream protease), with distinct off-target profiles.

Part 3: Experimental Protocols for Profiling

To validate the specificity of Z-VRPR-FMK versus kinase inhibitors, standard ATP-competition assays are insufficient. You must use Activity-Based Protein Profiling (ABPP) .[2][3]

Protocol: Competitive ABPP for Z-VRPR-FMK Specificity

This protocol determines if Z-VRPR-FMK binds off-targets (like Caspases) in a complex proteome.

Principle: The proteome is pre-treated with Z-VRPR-FMK. Subsequently, a broad-spectrum biotinylated probe (e.g., Biotin-VAD-FMK which targets all caspases) is added. If Z-VRPR-FMK is promiscuous, it will block the probe from binding off-targets.

Workflow Steps:

  • Lysate Preparation:

    • Harvest 5x10^7 OCI-Ly3 (DLBCL) cells.

    • Lyse in weak buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100). Do not add protease inhibitors.

  • Inhibitor Incubation (Competition):

    • Aliquot lysate (50 µg protein per sample).

    • Add Z-VRPR-FMK at increasing concentrations (0, 1, 10, 50 µM).

    • Incubate for 30 min at 37°C.

  • Probe Labeling:

    • Add Biotin-VAD-FMK (1 µM final) to all samples.

    • Incubate for 1 hour at 37°C.

  • Pull-Down & Analysis:

    • Denature with SDS sample buffer; boil for 5 min.

    • Perform Streptavidin-HRP blotting.

    • Readout: Disappearance of bands at ~32kDa (Caspase-3) or ~25kDa (Cathepsins) in the Z-VRPR-FMK treated lanes indicates off-target engagement.

Protocol: MALT1-GloSensor Assay (Cellular Selectivity)

To compare cellular potency against kinase inhibitors without biochemical artifacts.

  • Transfection: Transfect 293T cells with MALT1-GloSensor plasmid (Promega) + CARD11/BCL10 expression vectors to reconstitute the CBM complex.

  • Treatment: Treat cells with Z-VRPR-FMK (0.1 - 100 µM) vs. Ibrutinib (0.001 - 10 µM).

  • Activation: Stimulate with PMA/Ionomycin.

  • Measurement: Monitor luminescence.

    • Result: Ibrutinib will fail to inhibit PMA/Ionomycin induced signals (as it bypasses BTK). Z-VRPR-FMK will inhibit the signal.[4][5] This validates pathway selectivity downstream of kinases.

Part 4: References

  • Fontan, L., et al. (2012). "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell.[4]

  • Nagel, D., et al. (2012). "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell.[4]

  • Eitelhuber, A.C., et al. (2016). "Activity-based probes for detection of active MALT1 paracaspase in immune cells and lymphomas." Chemistry & Biology.

  • McAuley, J.R., et al. (2019). "MALT1 is a therapeutic target in CD4+ T cell-mediated autoimmune disease." Nature Communications.

  • Burger, J.A., et al. (2015). "Ibrutinib as initial therapy for patients with chronic lymphocytic leukemia." New England Journal of Medicine.

Sources

A Head-to-Head Comparison of MALT1 Inhibitors: The Established Z-VRPR-FMK versus Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: MALT1, a Critical Node in Lymphocyte Signaling and a Key Therapeutic Target

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a unique dual-function protein, acting as both a scaffold and a cysteine protease, that plays a pivotal role in the activation of the transcription factor NF-κB.[1] MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for signaling downstream of antigen receptors in lymphocytes.[1] Dysregulation of MALT1 activity is a key driver in certain B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention.[2][3] This guide provides a detailed head-to-head comparison of the well-established, irreversible peptide-based inhibitor Z-VRPR-FMK with novel MALT1 inhibitors, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.

The MALT1 Signaling Pathway: A Hub for Therapeutic Intervention

Upon antigen receptor engagement, a signaling cascade leads to the formation of the CBM complex. This complex recruits and activates downstream effectors, leading to the activation of the IKK complex, which in turn phosphorylates IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes involved in cell survival and proliferation. MALT1's protease activity amplifies this signal by cleaving and inactivating negative regulators of the NF-κB pathway, such as A20 and RelB.[1]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC CARD11 CARD11 PKC->CARD11 P CBM_Complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 A20_RelB A20, RelB (Negative Regulators) CBM_Complex->A20_RelB Proteolytic Cleavage IKK_Complex IKK Complex TRAF6->IKK_Complex IkappaB IκBα IKK_Complex->IkappaB P NFkappaB NF-κB Gene_Transcription Gene Transcription (Survival, Proliferation) NFkappaB->Gene_Transcription Translocation Cleaved_Substrates Cleaved A20, RelB (Inactive) A20_RelB->Cleaved_Substrates Z_VRPR_FMK Z-VRPR-FMK MI-2 Z_VRPR_FMK->MALT1 Covalent Inhibition Allosteric_Inhibitors Safimaltib SGR-1505 Allosteric_Inhibitors->MALT1 Allosteric Inhibition

Caption: MALT1 signaling pathway and points of inhibition.

Mechanism of Action: Covalent vs. Allosteric Inhibition

MALT1 inhibitors can be broadly classified into two categories based on their mechanism of action:

  • Covalent Inhibitors: These inhibitors, such as Z-VRPR-FMK and MI-2, are designed to form a covalent bond with the active site cysteine (Cys464) of the MALT1 paracaspase domain.[4] This irreversible interaction permanently inactivates the enzyme's proteolytic function.[4] Z-VRPR-FMK is a peptide-based inhibitor, which often results in poor cell permeability and bioavailability.[5]

  • Allosteric Inhibitors: Novel inhibitors, including Safimaltib (JNJ-67856633) and SGR-1505, bind to an allosteric site on the MALT1 protein, distinct from the active site.[3][6] This binding induces a conformational change that renders the enzyme inactive. Allosteric inhibitors are often favored in drug development due to their potential for higher selectivity and improved pharmacokinetic properties.[3][7]

Head-to-Head Comparison: Potency and Cellular Activity

Direct comparison of the potency of different MALT1 inhibitors can be challenging due to variations in experimental setups. However, by compiling data from multiple studies, a comparative overview can be established.

InhibitorTypeTargetBiochemical Potency (IC50/Ki)Cellular Potency (GI50)Reference
Z-VRPR-FMK Covalent (Peptide-based)MALT1 Active SiteKi: 0.14 µM8.22 µM (OCI-Ly3 cells)[5]
MI-2 Covalent (Small Molecule)MALT1 Active SiteIC50: 5.84 µM0.2-0.5 µM (ABC-DLBCL cells)[8][9]
Safimaltib (JNJ-67856633) Allosteric (Small Molecule)MALT1 Allosteric SiteData not available in direct comparisonData not available in direct comparison[6]
SGR-1505 Allosteric (Small Molecule)MALT1 Allosteric SiteIC50: 1.3 nM22-71 nM (ABC-DLBCL cells)[10]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are highly dependent on the specific assay conditions and cell lines used. The data presented here is for comparative purposes and is extracted from the cited literature.

Experimental Protocols for MALT1 Inhibitor Characterization

MALT1 Biochemical Protease Assay (Fluorogenic)

This assay directly measures the enzymatic activity of MALT1 by monitoring the cleavage of a fluorogenic substrate.

Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow start Start recombinant_malt1 Recombinant MALT1 Enzyme start->recombinant_malt1 incubation1 Pre-incubation recombinant_malt1->incubation1 inhibitor MALT1 Inhibitor (e.g., Z-VRPR-FMK, MI-2) inhibitor->incubation1 incubation2 Incubation incubation1->incubation2 substrate Fluorogenic Substrate (e.g., Ac-LRSR-AMC) substrate->incubation2 measurement Measure Fluorescence (Excitation: ~360 nm, Emission: ~460 nm) incubation2->measurement analysis Calculate % Inhibition and IC50 measurement->analysis end End analysis->end

Caption: Workflow for a fluorogenic MALT1 biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM MES pH 6.8, 150 mM NaCl, 10 mM DTT, 0.1% CHAPS, and 1 M ammonium citrate).

    • Dilute recombinant MALT1 enzyme to the desired concentration in the reaction buffer.

    • Prepare serial dilutions of the MALT1 inhibitor (e.g., Z-VRPR-FMK, MI-2, Safimaltib) in the reaction buffer.

    • Prepare the fluorogenic substrate (e.g., Ac-LRSR-AMC) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the MALT1 enzyme to each well.

    • Add the serially diluted inhibitor to the respective wells. Include a positive control (e.g., a known MALT1 inhibitor like Z-VRPR-FMK) and a negative control (buffer only).[9][11]

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence signal at multiple time points using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission).[9][11]

  • Data Analysis:

    • Calculate the rate of substrate cleavage from the change in fluorescence over time.

    • Determine the percent inhibition for each inhibitor concentration relative to the negative control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of an inhibitor to block MALT1's proteolytic activity within a cellular context by monitoring the cleavage of its known substrates.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture MALT1-dependent cells (e.g., ABC-DLBCL cell lines like HBL-1 or TMD8) to the desired density.

    • Treat the cells with various concentrations of the MALT1 inhibitor for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for a known MALT1 substrate (e.g., RelB, A20, or CYLD). Also, probe for a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrate.

    • Normalize the substrate band intensities to the loading control.

    • Determine the extent of cleavage inhibition at different inhibitor concentrations.

Cell Viability and Proliferation Assays

These assays determine the effect of MALT1 inhibition on the survival and growth of cancer cells.

Step-by-Step Methodology (MTT Assay Example):

  • Cell Seeding and Treatment:

    • Seed MALT1-dependent and -independent cell lines in a 96-well plate at an appropriate density.

    • After allowing the cells to adhere (if applicable), treat them with a range of concentrations of the MALT1 inhibitor. Include a vehicle control.

    • Incubate the cells for a desired period (e.g., 48 or 72 hours).

  • MTT Reagent Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and determine the GI50 (the concentration that inhibits cell growth by 50%).

Conclusion

The landscape of MALT1 inhibitors is evolving, with novel small molecule inhibitors demonstrating significant improvements in potency and drug-like properties over the pioneering peptide-based inhibitor, Z-VRPR-FMK. While Z-VRPR-FMK remains a valuable research tool for its specific, irreversible inhibition of MALT1's active site, its therapeutic potential is limited.[5] Newer covalent inhibitors like MI-2 and, particularly, allosteric inhibitors such as Safimaltib and SGR-1505, offer promising avenues for the clinical treatment of MALT1-driven malignancies.[6][8][10] The head-to-head comparison of these inhibitors using standardized and robust experimental protocols, as outlined in this guide, is essential for advancing our understanding of their therapeutic potential and for the development of next-generation MALT1-targeted therapies.

References

  • Fontan, L., et al. (2017). Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth.
  • BenchChem. (2025).
  • Brvar, M., et al. (2025). An updated patent review of MALT1 inhibitors (2021–present).
  • O'Neill, T. J., et al. (2025). An updated patent review of MALT1 inhibitors (2021–present). PubMed.
  • BenchChem. (2025). comparing the in vivo efficacy of different MALT1 inhibitors.
  • BenchChem. (2025). A Head-to-Head Battle: Allosteric vs. Covalent MALT1 Inhibitors in Drug Discovery.
  • Zhang, J., et al. (2019). In silico study on identification of novel MALT1 allosteric inhibitors. PMC.
  • Selleck Chemicals. MI-2 (MALT1 inhibitor).
  • TargetMol. MALT1 inhibitor MI-2.
  • McAllister, L. A., et al. (2019). Peptide-based covalent inhibitors of MALT1 paracaspase. PMC.
  • ResearchGate. (2025). A patent review of MALT1 inhibitors (2013-present).
  • Feng, J., et al. (2019). Z-VRPR-FMK can inhibit the growth and invasiveness of diffuse large B-cell lymphoma by depressing NF-κB activation and MMP expression induced by MALT1. PMC.
  • MedChemExpress. MALT1 inhibitor MI-2.
  • MedChemExpress. Safimaltib (JNJ-67856633).
  • Schrödinger. (2021). Hit to development candidate in 10 months: Rapid discovery of a novel, potent MALT1 inhibitor.
  • Gauto, D., et al. (2020). Allosteric activation of MALT1 by its ubiquitin-binding Ig3 domain. PMC.
  • Abcam. Z-VRPR-FMK (Z-Val-Arg-Pro-DL-Arg-FMK, MALT1 inhibitor).
  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell.
  • Tocris Bioscience. MI 2 (MALT1 inhibitor).
  • BioWorld. (2023). Schroedinger's MALT1 inhibitor shows preclinical activity in B cell tumors.
  • Wang, L., et al. (2023). P624: PHASE 1 STUDY OF JNJ-67856633, A FIRST-IN-HUMAN HIGHLY SELECTIVE MALT1 INHIBITOR, IN RELAPSED/REFRACTORY (R/R) B-CELL NON-HODGKIN LYMPHOMA (B-NHL) AND CHRONIC LYMPHOCYTIC LEUKEMIA (CLL). PMC.

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Safety Operating Guide

Navigating the Safe Handling of Z-VRPR-FMK (trifluoroacetate salt): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and cellular biology, specific and potent chemical probes like Z-VRPR-FMK (trifluoroacetate salt) are indispensable tools. As a selective and irreversible inhibitor of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), Z-VRPR-FMK is crucial for investigating pathways related to lymphocyte activation and lymphomagenesis.[1][2] However, its unique chemical nature, combining a peptidyl structure, a reactive fluoromethyl ketone (FMK) warhead, and a trifluoroacetate (TFA) salt, necessitates a robust and informed approach to laboratory safety.

This guide provides essential, immediate safety and logistical information for handling Z-VRPR-FMK (trifluoroacetate salt). Moving beyond a simple checklist, we will delve into the rationale behind each safety recommendation, ensuring a deep understanding of the potential hazards and the means to mitigate them effectively. Our aim is to empower researchers to work confidently and safely with this important compound.

Understanding the Hazard Profile: A Three-Component Analysis

A thorough risk assessment of Z-VRPR-FMK (trifluoroacetate salt) requires an understanding of its three key chemical components: the peptide backbone, the fluoromethyl ketone (FMK) moiety, and the trifluoroacetate (TFA) counter-ion.

ComponentPotential HazardsRationale and Mitigation
Peptide Backbone Unknown long-term biological effects. Potential for respiratory sensitization upon inhalation of powder.[3]As with many novel peptides, the full toxicological profile may not be established. Treat as a compound with unknown biological activity and handle with appropriate containment to prevent inhalation, ingestion, and skin contact.
Fluoromethyl Ketone (FMK) Moiety Covalent modification of proteins.[4] Potential for off-target effects.The FMK group is an electrophilic "warhead" that covalently binds to its target enzyme.[4] This reactivity necessitates careful handling to avoid unintended reactions with other biological molecules. All handling should be conducted with appropriate personal protective equipment (PPE) to prevent exposure.
Trifluoroacetate (TFA) Salt Skin and eye irritation.[5] Potential for respiratory tract irritation if inhaled as a dust.[5] Upon decomposition at high temperatures (>200°C), may release toxic fluorinated byproducts.[5]Trifluoroacetic acid is a corrosive acid. While the salt form is less hazardous, it can still cause irritation.[5] The primary routes of exposure to be controlled are skin and eye contact, and inhalation of the powder.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling Z-VRPR-FMK (trifluoroacetate salt). The following are mandatory:

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing or aerosol generation (e.g., weighing out larger quantities or preparing stock solutions), a full-face shield worn over safety goggles is strongly recommended.

  • Skin Protection:

    • Gloves: Nitrile gloves are required. Ensure they are compatible with the solvents being used for reconstitution. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.

    • Lab Coat: A full-sleeved lab coat is essential to protect skin and personal clothing from contamination.

    • Closed-toe Shoes: Permeable footwear is prohibited in the laboratory.

  • Respiratory Protection: For routine handling of small quantities in a well-ventilated area, specific respiratory protection may not be required. However, if there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: From Receipt to Experiment

A clear and logical workflow is essential for minimizing risk. The following step-by-step guide outlines the safe handling of Z-VRPR-FMK (trifluoroacetate salt) throughout its lifecycle in the laboratory.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container at -20°C for long-term stability.[1][2][6] For shorter periods, as specified by the supplier, storage at -80°C may also be appropriate.[7] The compound is often shipped at room temperature, but should be transferred to the recommended storage temperature upon arrival.[6][7]

Preparation of Stock Solutions

This process should always be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Pre-weighing Preparation: Assemble all necessary equipment (vial of Z-VRPR-FMK, appropriate solvent, calibrated pipettes, vortex mixer, etc.) inside the fume hood.

  • Weighing: If weighing out the solid, use an analytical balance inside the fume hood or a containment enclosure. Handle the solid carefully to avoid generating dust.

  • Reconstitution: Z-VRPR-FMK (trifluoroacetate salt) is soluble in water.[6][8] Add the desired volume of solvent to the vial containing the compound.

  • Mixing: Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended for the solid compound.[7]

G store Store Aliquots at -20°C or -80°C receive receive prepare prepare receive->prepare Proceed to Preparation weigh weigh prepare->weigh Handle Powder Carefully reconstitute reconstitute weigh->reconstitute mix mix reconstitute->mix label_stock label_stock mix->label_stock label_stock->store Transfer for Storage

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if the spill involves a powder.

    • For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.

    • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Place the absorbent material into a sealed container for disposal.

    • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan: Responsible Stewardship

Proper disposal of Z-VRPR-FMK (trifluoroacetate salt) and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste containing Z-VRPR-FMK, including unused stock solutions, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Method: The primary method for the disposal of this type of chemical waste is through a licensed hazardous waste disposal company. The waste will likely be incinerated at a high temperature in a facility equipped with flue gas scrubbers to neutralize acidic and fluorinated byproducts.[9]

  • Do NOT Dispose Down the Drain: Due to the potential for environmental persistence of the trifluoroacetate anion and the unknown aquatic toxicity of the parent compound, disposal of Z-VRPR-FMK (trifluoroacetate salt) down the sanitary sewer is strictly prohibited.[10]

G prohibited Prohibited Action: Do NOT Pour Down Drain waste_gen waste_gen waste_gen->prohibited collect collect waste_gen->collect segregate segregate collect->segregate ehs_pickup ehs_pickup segregate->ehs_pickup licensed_disposal licensed_disposal ehs_pickup->licensed_disposal incineration incineration licensed_disposal->incineration

By adhering to these guidelines, researchers can effectively mitigate the risks associated with handling Z-VRPR-FMK (trifluoroacetate salt), ensuring a safe and productive research environment. A proactive and informed approach to safety is paramount when working with novel and reactive chemical compounds.

References

  • PubChem. (n.d.). Sodium Trifluoroacetate. National Institutes of Health. Retrieved from [Link]

  • Gelest, Inc. (2017). SODIUM TRIFLUOROACETATE - Safety Data Sheet. Retrieved from [Link]

  • Solomon, K. R., et al. (2016). Sources, fates, toxicity, and risks of trifluoroacetic acid and its salts: Relevance to substances regulated under the Montreal and Kyoto Protocols. Ozone Secretariat. Retrieved from [Link]

  • Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]

  • Joudan, S., et al. (2021). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Retrieved from [Link]

  • Greenbook.net. (2011). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • University of Colorado. (n.d.). Sink Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Micale, N., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PMC. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]

  • MDPI. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.